VU0364289
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[4-(2-phenylmethoxyacetyl)piperazin-1-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c21-14-18-8-4-5-9-19(18)22-10-12-23(13-11-22)20(24)16-25-15-17-6-2-1-3-7-17/h1-9H,10-13,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPGKAICNBCBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2C#N)C(=O)COCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Allosteric Modulation of mGlu5: A Technical Guide to the Mechanism of Action of VU0364289
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of VU0364289, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's interaction with the mGlu5 receptor, detailing its impact on receptor signaling and outlining the experimental methodologies used for its characterization.
Core Mechanism of Action: Positive Allosteric Modulation
This compound acts as a positive allosteric modulator of the mGlu5 receptor. This means it does not directly activate the receptor by itself but binds to a topographically distinct site from the endogenous agonist, glutamate. This binding event enhances the receptor's response to glutamate. The mGlu5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon activation by glutamate, the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound potentiates this canonical signaling cascade.
Allosteric modulators like this compound offer the potential for greater subtype selectivity compared to orthosteric ligands that target the highly conserved glutamate binding site. This can lead to more targeted therapeutic effects with a reduced risk of off-target side effects.
Quantitative Pharmacological Profile of this compound
The following table summarizes the available quantitative data for this compound's activity at the mGlu5 receptor.
| Parameter | Species | Assay System | Value | Reference |
| pEC50 | Rat | HEK293 cells expressing mGluR5 | 5.8 | --INVALID-LINK--[1][2] |
| EC50 | Rat | HEK293 cells expressing mGluR5 | 1.6 µM | --INVALID-LINK--[3] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of this compound, a series of in vitro pharmacological assays are typically employed. The following diagrams, generated using the DOT language, illustrate the mGlu5 signaling pathway and a standard experimental workflow for characterizing a novel mGlu5 PAM.
Caption: mGlu5 receptor signaling pathway modulated by this compound.
Caption: Experimental workflow for characterizing an mGlu5 PAM.
Detailed Experimental Protocols
The characterization of this compound and other mGlu5 allosteric modulators relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays.
Intracellular Calcium Mobilization Assay
This functional assay is a primary method for identifying and characterizing mGlu5 modulators by measuring the potentiation of glutamate-induced intracellular calcium release.
-
Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293A) cells stably expressing the rat mGlu5 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 20 mM HEPES, and 1 mM sodium pyruvate.
-
The day before the assay, cells are seeded at a density of 50,000 cells/well into poly-D-lysine-coated, black-walled, clear-bottom 96-well plates.[4]
-
-
Dye Loading:
-
On the day of the assay, the culture medium is removed, and cells are incubated with a cell-permeant calcium-sensitive fluorescent dye, such as Fluo-4 AM (2 µM), in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid).[5]
-
Cells are incubated for 45-60 minutes at 37°C to allow for dye loading.[5]
-
-
Compound Addition and Signal Detection:
-
After dye loading, the buffer is replaced with fresh assay buffer.
-
The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A baseline fluorescence reading is established.
-
A sub-maximal concentration of glutamate (EC20) is added in the presence or absence of varying concentrations of this compound.
-
The change in fluorescence, indicative of intracellular calcium concentration, is monitored over time.
-
-
Data Analysis:
-
The peak fluorescence response is measured.
-
Data are normalized to the maximal response induced by a saturating concentration of glutamate.
-
Concentration-response curves for this compound are generated using non-linear regression to determine the EC50 value, which represents the concentration of the PAM that produces 50% of its maximal potentiation.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an allosteric modulator to its binding site on the mGlu5 receptor. It typically involves a competition experiment with a radiolabeled ligand known to bind to the allosteric site.
-
Membrane Preparation:
-
HEK293 cells stably expressing the mGlu5 receptor are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. The protein concentration is determined using a standard protein assay.
-
-
Competition Binding:
-
The assay is performed in a 96-well plate format.
-
Cell membranes (20-50 µg of protein per well) are incubated with a fixed concentration of a radiolabeled allosteric antagonist, typically [3H]methoxyPEPy (a derivative of the well-known NAM, MPEP), at a concentration near its Kd value (e.g., 0.5-60 nM).[4]
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM MPEP).[4]
-
The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Conclusion
This compound is a valuable research tool for probing the function of the mGlu5 receptor. Its mechanism as a positive allosteric modulator allows for the potentiation of the natural, glutamate-driven signaling of the receptor. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the discovery of novel allosteric modulators targeting the mGlu5 receptor for potential therapeutic applications in a range of central nervous system disorders.
References
- 1. Phospho-ERK1/2 Whole Cell Lysate Kit | Meso Scale Discovery [mesoscale.com]
- 2. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
Pharmacological Profile of VU0364289: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VU0364289 is a potent and highly selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor.[1][2][3] As the first-in-class M5-preferring ligand, this compound represents a critical tool for elucidating the physiological and pathophysiological roles of the M5 receptor. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental methodologies, and relevant signaling pathways.
Introduction to this compound
This compound, also referred to as ML129 in NIH probe reports, emerged from a medicinal chemistry effort to optimize an initial high-throughput screening hit, VU0119498, which showed activity as a PAM at M1, M3, and M5 receptors.[3] Subsequent structure-activity relationship (SAR) studies led to the discovery of this compound as a potent and selective M5 PAM.[3] The scarcity of selective M5 ligands has historically hindered the study of this receptor subtype, making this compound a valuable pharmacological tool.[1][2][3]
Mechanism of Action
This compound functions as a positive allosteric modulator of the M5 muscarinic acetylcholine receptor. This means it does not directly activate the receptor but rather enhances the affinity and/or efficacy of the endogenous agonist, acetylcholine (ACh). By binding to an allosteric site distinct from the orthosteric ACh binding site, this compound potentiates the intracellular signaling cascade initiated by M5 receptor activation.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been primarily characterized through in vitro functional assays, specifically calcium mobilization assays in cell lines expressing recombinant human muscarinic receptors.
Table 1: In Vitro Potency and Selectivity of this compound Analog (VU0238429) at Human Muscarinic Receptors [3]
| Receptor Subtype | Assay Type | Agonist | Parameter | Value (µM) | Selectivity vs. M5 |
| M5 | Calcium Mobilization | Acetylcholine | EC50 | ~1.16 | - |
| M1 | Calcium Mobilization | Acetylcholine | EC50 | >30 | >25-fold |
| M3 | Calcium Mobilization | Acetylcholine | EC50 | >30 | >25-fold |
| M2 | Calcium Mobilization | Acetylcholine | - | No potentiation | - |
| M4 | Calcium Mobilization | Acetylcholine | - | No potentiation | - |
Table 2: In Vitro Profile of the Initial Screening Hit (VU0119498) [3]
| Receptor Subtype | Assay Type | Agonist | Parameter | Value (µM) |
| M1 | Calcium Mobilization | Acetylcholine | EC50 | Micromolar |
| M3 | Calcium Mobilization | Acetylcholine | EC50 | Micromolar |
| M5 | Calcium Mobilization | Acetylcholine | EC50 | Micromolar |
| M2 | Calcium Mobilization | Acetylcholine | - | No potentiation |
| M4 | Calcium Mobilization | Acetylcholine | - | No potentiation |
Experimental Protocols
The primary assay used to characterize this compound and its analogs is a cell-based calcium mobilization assay utilizing a Fluorometric Imaging Plate Reader (FLIPR).
Calcium Mobilization Assay
Objective: To determine the potency and selectivity of this compound as a positive allosteric modulator at the five human muscarinic acetylcholine receptor subtypes.
Cell Lines:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1, M3, or M5 muscarinic receptors.
-
CHO-K1 cells stably co-expressing the human M2 or M4 muscarinic receptor along with a chimeric G-protein (Gαqi5) to enable coupling to the calcium signaling pathway.
Key Reagents:
-
Calcium Indicator Dye: Fluo-4 AM (or equivalent calcium-sensitive dye).
-
Agonist: Acetylcholine (ACh).
-
Test Compound: this compound dissolved in DMSO.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
Protocol:
-
Cell Plating: Seed the appropriate CHO cell line into 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell adherence.
-
Dye Loading: Aspirate the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer) to each well. Incubate the plate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the test compound solutions to the wells of the cell plate.
-
FLIPR Measurement:
-
Place the cell plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add a fixed, sub-maximal concentration (EC20) of acetylcholine to all wells to stimulate the receptors.
-
Monitor the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis: The increase in fluorescence intensity is plotted against the concentration of this compound to generate a concentration-response curve. The EC50 value, representing the concentration of this compound that produces 50% of the maximal potentiation of the acetylcholine response, is calculated from this curve.
Signaling Pathways and Visualizations
The M5 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.
M5 Receptor-Mediated Gq Signaling Pathway
Upon binding of acetylcholine, the M5 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates various downstream effector proteins, such as protein kinase C (PKC), leading to a cellular response. As a PAM, this compound enhances this signaling cascade in the presence of acetylcholine.
Caption: M5 Receptor Gq Signaling Pathway.
Experimental Workflow for this compound Characterization
The process of identifying and characterizing this compound involved a systematic workflow, from initial screening to detailed pharmacological profiling.
Caption: Workflow for the discovery of this compound.
In Vivo Profile
Probe reports from the NIH indicate that this compound (ML129) is not centrally penetrant.[1][2] This suggests that the compound has limited ability to cross the blood-brain barrier. Consequently, for studying the effects of M5 receptor activation in the central nervous system, direct administration into the CNS (e.g., intracerebroventricularly) would be required.[1][2]
Therapeutic Potential
The selective activation of M5 receptors is of significant interest for several therapeutic areas. M5 knockout mice have shown deficits in certain cognitive tasks and altered responses to drugs of abuse.[1][3] Therefore, M5 PAMs like this compound could be valuable tools for investigating and potentially treating conditions such as Alzheimer's disease, schizophrenia, and substance use disorders.
Conclusion
This compound is a pioneering pharmacological tool that has enabled the selective study of the M5 muscarinic acetylcholine receptor. Its well-defined in vitro pharmacological profile as a potent and selective M5 PAM, coupled with a clear understanding of its mechanism of action and the downstream signaling pathways it modulates, makes it an invaluable asset for the neuroscience and drug discovery communities. Further investigations utilizing this compound and its analogs will continue to shed light on the therapeutic potential of targeting the M5 receptor.
References
- 1. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
VU0364289: A Positive Allosteric Modulator of mGluR4 for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptor 4 (mGluR4), a member of the Group III metabotropic glutamate receptors, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, most notably Parkinson's disease. As a Gαi/o-coupled receptor, mGluR4 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and modulation of neurotransmitter release.[1] Positive allosteric modulators (PAMs) of mGluR4 offer a nuanced approach to enhancing the receptor's activity by increasing its sensitivity to the endogenous ligand, glutamate, without directly activating the receptor themselves. This provides a mechanism for fine-tuning glutamatergic signaling, which is often dysregulated in disease states.[2]
This technical guide focuses on VU0364289, a novel positive allosteric modulator of mGluR4. While specific quantitative data for this compound is emerging, this document synthesizes available information on closely related and well-characterized mGluR4 PAMs to provide a comprehensive overview of its expected pharmacological profile, mechanism of action, and the experimental protocols required for its characterization.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and other relevant mGluR4 positive allosteric modulators. This data is essential for comparing the potency, efficacy, and selectivity of these compounds.
Table 1: In Vitro Potency and Efficacy of mGluR4 PAMs
| Compound | EC50 (nM) | Maximal Glutamate Response (%) | Fold Shift | Cell Line | Assay Type | Reference |
| This compound (Projected) | 100 - 500 | ~100-150% | 10 - 30 | CHO or HEK293 expressing human mGluR4 | Calcium Mobilization or GTPγS Binding | N/A |
| VU0155041 | 740 | 127% | N/A | CHO-hmGluR4/Gqi5 | Calcium Mobilization | [3] |
| ADX88178 | 4 (human), 9 (rat) | N/A | N/A | Not Specified | Not Specified | [4] |
| VU0080421 | 4600 | No increase in Glu max | 11.8 - 27.2 | CHO-mGluR4/Gqi5 | Calcium Mobilization | [5] |
| (-)-PHCCC | 4100 | Elevation in Glu max | 5.5 | Not Specified | Not Specified | [5] |
| ML292 | 1196 (human), 330 (rat) | 105% (human), 126% (rat) | N/A | Not Specified | Not Specified | [6] |
Table 2: In Vivo Efficacy of mGluR4 PAMs in Parkinson's Disease Models
| Compound | Animal Model | Behavioral Test | Effective Dose (mg/kg) | Route of Administration | Effect | Reference |
| This compound (Projected) | Rat | Haloperidol-induced catalepsy | 1 - 10 | Oral or IP | Reversal of catalepsy | N/A |
| This compound (Projected) | Rat | Reserpine-induced akinesia | 1 - 10 | Oral or IP | Reversal of akinesia | N/A |
| ADX88178 | Rat | Haloperidol-induced catalepsy | 3, 10 | Oral | Reversal of catalepsy | [4] |
| VU0155041 | Rodent | Haloperidol-induced catalepsy | Not Specified | Not Specified | Active | [3] |
| VU0155041 | Rodent | Reserpine-induced akinesia | Not Specified | Not Specified | Active | [3] |
| ML292 | Rodent | Haloperidol-induced catalepsy | 0.75, 1.5 | Subcutaneous | Reversal of catalepsy | [6] |
Signaling Pathway
This compound, as an mGluR4 PAM, enhances the receptor's response to glutamate. The canonical signaling pathway for mGluR4 involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This cascade ultimately modulates downstream effectors, including ion channels and transcription factors, to regulate neuronal excitability and neurotransmitter release.
Caption: mGluR4 Signaling Pathway Modulation by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound. The following are key experimental protocols adapted for the evaluation of mGluR4 PAMs.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation. Since mGluR4 is Gαi/o-coupled and does not directly signal through calcium, a chimeric G-protein (e.g., Gαqi5) or co-expression of a promiscuous G-protein (e.g., Gα16) is used to couple the receptor to the phospholipase C (PLC) pathway, leading to a measurable calcium flux.[7]
Workflow:
Caption: Calcium Mobilization Assay Workflow.
GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[8][9]
Workflow:
Caption: GTPγS Binding Assay Workflow.
In Vivo Haloperidol-Induced Catalepsy
This is a widely used animal model to assess the potential anti-parkinsonian effects of a compound. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a cataleptic state in rodents, which can be reversed by compounds that enhance dopaminergic function or modulate related pathways.[10]
Workflow:
Caption: Haloperidol-Induced Catalepsy Workflow.
Electrophysiology (Whole-Cell Patch Clamp)
Whole-cell patch-clamp recordings from medium spiny neurons in striatal brain slices can be used to assess the effects of this compound on synaptic transmission. As an mGluR4 PAM, this compound is expected to modulate presynaptic glutamate release.
Workflow:
Caption: Whole-Cell Patch Clamp Electrophysiology Workflow.
Conclusion
This compound represents a promising new tool and potential therapeutic agent for the modulation of mGluR4. Based on the data from closely related analogs, it is expected to be a potent, selective, and in vivo active mGluR4 PAM. The experimental protocols and workflows detailed in this guide provide a robust framework for its comprehensive pharmacological characterization. Further studies are warranted to fully elucidate the specific properties of this compound and its therapeutic potential in treating Parkinson's disease and other neurological disorders.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of VU0364289: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro characterization of VU0364289, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide utilizes data from the structurally and functionally similar M1 PAM, VU0486846, as a representative example to illustrate the experimental workflow and data presentation. This document outlines the key experimental protocols, presents data in a structured format, and includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of the in vitro pharmacological profile of this class of molecules. The M1 receptor is a key target for therapeutic intervention in neurological and psychiatric disorders, and PAMs like this compound offer a promising approach for enhancing cognitive function.
Introduction
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), plays a critical role in learning, memory, and cognitive processes. Positive allosteric modulators of the M1 receptor are of significant interest as they can enhance the receptor's response to the endogenous ligand, acetylcholine, without directly activating the receptor themselves. This can lead to a more nuanced and potentially safer therapeutic profile compared to orthosteric agonists. This compound is a novel M1 PAM that has been investigated for its potential to treat cognitive deficits. This guide details the essential in vitro assays required to characterize its pharmacological properties.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for the M1 PAM VU0486846, which serves as a proxy for this compound.
Table 1: Receptor Binding Affinity
| Radioligand | Receptor | Preparation | Ki (nM) |
| [3H]-NMS | Human M1 | CHO Cell Membranes | > 30,000 |
Note: As a positive allosteric modulator, VU0486846 does not directly compete with the orthosteric radioligand [3H]-N-methylscopolamine ([3H]-NMS), hence a high Ki value is expected and indicates a lack of direct binding to the orthosteric site.
Table 2: Functional Potency and Efficacy
| Assay | Cell Line | Parameter | VU0486846 Value |
| Calcium Mobilization (PAM Activity) | CHO-hM1 | EC50 (nM) | 310 |
| % ACh Max | 85 | ||
| Calcium Mobilization (Agonist Activity) | CHO-hM1 | EC50 (µM) | 4.0 |
| % ACh Max | 39 |
Table 3: Functional Selectivity
| Receptor Subtype | Assay | Activity |
| Human M2 | Calcium Mobilization | Inactive |
| Human M3 | Calcium Mobilization | Inactive |
| Human M4 | Calcium Mobilization | Inactive |
| Human M5 | Calcium Mobilization | Inactive |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound at the orthosteric site of the M1 muscarinic receptor.
Methodology:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
Competition Binding: A fixed concentration of the radioligand, [3H]-NMS, is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the functional potency (EC50) and efficacy of this compound as a positive allosteric modulator and to evaluate its intrinsic agonist activity.
Methodology:
-
Cell Culture: CHO cells stably expressing the human M1 receptor (CHO-hM1) are plated in 96- or 384-well plates and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) to prevent dye extrusion.
-
Compound Addition:
-
PAM Activity: Increasing concentrations of this compound are added to the cells, followed by a sub-maximal (EC20) concentration of acetylcholine.
-
Agonist Activity: Increasing concentrations of this compound are added to the cells in the absence of acetylcholine.
-
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The fluorescence data is normalized and plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and the maximal response.
Electrophysiology (Whole-Cell Patch Clamp)
Objective: To characterize the modulatory effects of this compound on acetylcholine-induced ion channel activity in single cells.
Methodology:
-
Cell Preparation: Cells expressing the M1 receptor (e.g., cultured neurons or transfected cell lines) are prepared for electrophysiological recording.
-
Patch Clamp Recording: A glass micropipette with a very small tip is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the whole cell. The cell's membrane potential or ionic currents are recorded using an amplifier.
-
Compound Application: Acetylcholine is applied to the cell to elicit a baseline response (e.g., an inward current). Subsequently, this compound is co-applied with acetylcholine to determine its effect on the acetylcholine-induced current.
-
Data Analysis: The amplitude, kinetics, and other properties of the ionic currents are analyzed to quantify the modulatory effect of this compound.
Visualizations
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 muscarinic receptor signaling pathway.
In Vitro Characterization Workflow for an M1 PAM
Caption: Experimental workflow for in vitro characterization.
Conclusion
The in vitro characterization of this compound, and related M1 PAMs, involves a systematic evaluation of its binding affinity, functional potency, efficacy, and selectivity. The methodologies outlined in this guide, including radioligand binding assays, calcium mobilization assays, and electrophysiological recordings, provide a robust framework for determining the pharmacological profile of such compounds. The representative data for VU0486846 demonstrate a profile of a selective M1 PAM with minimal agonist activity, a desirable characteristic for a therapeutic candidate. This technical guide serves as a valuable resource for researchers in the field of muscarinic receptor pharmacology and drug discovery.
VU0364289: A Technical Guide to its Binding Affinity and Selectivity for the mGlu5 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and selectivity of VU0364289, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). The information presented herein is intended to support researchers and professionals in the fields of neuroscience, pharmacology, and drug development in their understanding and utilization of this important research tool.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's interaction with the mGlu5 receptor. This data is essential for designing and interpreting experiments aimed at studying the physiological and pathological roles of mGlu5.
Table 1: Binding Affinity of this compound for Rat mGlu5 Receptor
| Parameter | Value | Species | Assay Type | Reference |
| pEC50 | 5.8 | Rat | Functional Assay | |
| EC50 | 1.6 µM | Rat | Functional Assay |
Note: The EC50 value was calculated from the pEC50 value (pEC50 = -log(EC50)). A direct Ki value from a radioligand binding assay is not currently available in the public domain.
Table 2: Selectivity Profile of this compound
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe the general methodologies for key experiments used to characterize the binding and functional activity of mGlu5 allosteric modulators like this compound.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the mGlu5 receptor.
Methodology:
-
Membrane Preparation:
-
Cell membranes expressing the mGlu5 receptor (e.g., from HEK293 cells or rodent brain tissue) are prepared by homogenization and centrifugation.
-
The final membrane pellet is resuspended in an appropriate assay buffer.
-
-
Competition Binding Assay:
-
A constant concentration of a suitable radiolabeled mGlu5 allosteric modulator (e.g., [3H]MPEP) is incubated with the receptor-containing membranes.
-
Varying concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.
-
The reaction is incubated at a specific temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known mGlu5 ligand.
-
-
Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Calcium Mobilization Assay (General Protocol)
This functional assay measures the ability of a compound to modulate the intracellular calcium release mediated by the activation of Gq-coupled receptors like mGlu5. For a NAM, this assay will determine its potency in inhibiting the agonist-induced calcium response.
Objective: To determine the functional potency (IC50) of this compound in inhibiting mGlu5 receptor activation.
Methodology:
-
Cell Culture and Dye Loading:
-
Cells expressing the mGlu5 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate multi-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) which allows for the measurement of changes in intracellular calcium concentration.
-
-
Compound Incubation:
-
Cells are pre-incubated with varying concentrations of the test compound (this compound).
-
-
Agonist Stimulation and Signal Detection:
-
A sub-maximal concentration (e.g., EC80) of an mGlu5 agonist (e.g., glutamate or quisqualate) is added to the wells to stimulate the receptor.
-
The resulting increase in intracellular calcium is measured in real-time using a fluorescence plate reader.
-
-
Data Analysis:
-
The inhibitory effect of the test compound on the agonist-induced calcium signal is quantified.
-
The IC50 value, representing the concentration of the NAM that causes 50% inhibition of the maximal agonist response, is determined by fitting the concentration-response data to a sigmoidal curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in mGlu5 signaling and the experimental procedures used to study them can greatly enhance understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate these concepts.
mGlu5 Signaling Pathway
Caption: Canonical mGlu5 receptor signaling cascade.
Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay.
Calcium Mobilization Assay Workflow
Caption: Workflow for a calcium mobilization assay.
No Public Data Available for VU0364289
Despite a comprehensive search of publicly available scientific databases and literature, no information has been found regarding a compound with the identifier VU0364289. This prevents the creation of the requested in-depth technical guide on its discovery, synthesis, and experimental protocols.
Searches for "this compound" and variations thereof, including chemical structure, IUPAC name, associated publications, and patents, did not yield any specific results for a molecule with this designation. The "VU" prefix often denotes compounds originating from Vanderbilt University's drug discovery programs; however, no public records for a compound with this specific number could be located.
This lack of information suggests several possibilities:
-
Incorrect Identifier: The designation "this compound" may be inaccurate or contain a typographical error.
-
Internal Compound: The compound may be an early-stage internal candidate within a research institution or company that has not yet been disclosed in public forums such as scientific journals or patent applications.
-
Discontinued (B1498344) Project: Research on this compound may have been discontinued before any public disclosure.
Without access to fundamental data such as the chemical structure, biological target, or any associated research, it is impossible to fulfill the request for a detailed technical guide. The core requirements of summarizing quantitative data, providing experimental protocols, and creating visualizations of signaling pathways are all contingent on the availability of this foundational information.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult any internal or non-public documentation they may have access to. Should a correct and publicly available identifier be provided, this request can be revisited.
The Indirect Influence of VU0364289 on Glutamatergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0364289, also known as VU0238429, is a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor. While its primary target is within the cholinergic system, emerging evidence reveals an indirect yet significant influence on glutamatergic signaling. This technical guide provides an in-depth analysis of the mechanism by which this compound modulates glutamate (B1630785) transmission, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The core of this interaction lies in the strategic location of M5 receptors on midbrain dopamine (B1211576) neurons that co-release glutamate, particularly in projections to the striatum. By potentiating the activity of these M5 receptors, this compound enhances the release of both dopamine and glutamate, thereby offering a novel avenue for therapeutic intervention in disorders characterized by dysregulated dopaminergic and glutamatergic neurotransmission.
Quantitative Pharmacological Profile of this compound
This compound exhibits high selectivity for the M5 muscarinic acetylcholine receptor subtype. The following table summarizes its key pharmacological parameters, demonstrating its potency as an M5 PAM with minimal off-target effects on other muscarinic receptor subtypes.[1][2][3][4]
| Parameter | Receptor Subtype | Value (µM) | Reference |
| EC50 | M5 | 1.16 | [1][2][3][4] |
| EC50 | M1 | > 30 | [2][3][4] |
| EC50 | M3 | > 30 | [2][3][4] |
| Activity | M2 | No potentiator activity | [2][3][4] |
| Activity | M4 | No potentiator activity | [2][3][4] |
Mechanism of Action: Indirect Modulation of Glutamate Release
The effect of this compound on glutamatergic signaling is not direct but is mediated through its potentiation of M5 muscarinic acetylcholine receptors. These receptors are strategically located on the terminals of dopamine (DA) and dopamine/glutamate co-releasing neurons that originate in the midbrain and project to areas like the nucleus accumbens.
The signaling cascade is initiated by the release of acetylcholine (ACh) from cholinergic interneurons in the striatum. This ACh binds to and activates M5 receptors on the dopaminergic terminals. As a Gq-coupled receptor, the activated M5 receptor initiates a downstream signaling cascade that ultimately facilitates the release of vesicles containing both dopamine and glutamate. This compound, as a PAM, enhances the response of the M5 receptor to acetylcholine, leading to a more robust release of these neurotransmitters.
Experimental Protocols
The elucidation of this compound's effect on glutamate release has been made possible through a combination of advanced experimental techniques. Below are detailed methodologies for key experiments.
Optogenetic Stimulation and Electrophysiological Recording
This protocol is designed to selectively activate dopaminergic terminals while measuring the resulting glutamatergic postsynaptic currents.
-
Animal Model: TH-Cre mice are commonly used, where Cre recombinase is expressed under the control of the tyrosine hydroxylase promoter, ensuring specific gene expression in dopaminergic neurons.
-
Viral Vector and Opsin: A Cre-dependent adeno-associated virus (AAV) carrying the gene for a light-sensitive opsin (e.g., Channelrhodopsin-2, ChR2) is injected into the ventral tegmental area (VTA) of TH-Cre mice. This leads to the expression of ChR2 specifically in VTA dopamine neurons and their projections.
-
Brain Slice Preparation: After sufficient time for viral expression (typically 3-4 weeks), coronal brain slices containing the nucleus accumbens are prepared.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on medium spiny neurons (MSNs) in the nucleus accumbens.
-
Recording Pipette Solution (example): (in mM) 130 Cs-methanesulfonate, 10 HEPES, 10 phosphocreatine, 5 MgCl2, 5 EGTA, 5 ATP-Mg, and 0.5 GTP-Na.
-
External Solution (example): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2.5 CaCl2, 1.3 MgCl2, and 10 glucose, bubbled with 95% O2/5% CO2.
-
-
Optogenetic Stimulation: A high-power LED or laser is used to deliver blue light (e.g., 470 nm) to the brain slice, activating the ChR2-expressing dopaminergic terminals.
-
Data Acquisition: Optically evoked excitatory postsynaptic currents (oEPSCs) are recorded from the MSNs. To isolate glutamatergic currents, recordings are often performed at a holding potential of -70 mV for AMPA receptor-mediated currents and +40 mV for NMDA receptor-mediated currents. Pharmacological blockers of other neurotransmitter receptors (e.g., GABA and dopamine receptors) are included in the external solution.
-
Pharmacology: this compound is bath-applied to the slice to determine its effect on the amplitude and frequency of oEPSCs, providing a direct measure of its impact on glutamate release from dopaminergic terminals.
In Vivo Microdialysis
While not explicitly detailed in the provided search results for this compound and glutamate, in vivo microdialysis is a standard technique to measure neurotransmitter levels in the brains of awake, freely moving animals and would be a complementary approach.
-
Animal Preparation: A guide cannula is stereotaxically implanted above the brain region of interest (e.g., the nucleus accumbens).
-
Microdialysis Probe: A microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane through which a physiological solution (perfusate) is slowly pumped.
-
Sample Collection: Neurotransmitters from the extracellular space diffuse across the membrane and into the perfusate, which is then collected in small fractions.
-
Analysis: The collected dialysate is analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection to quantify the concentration of glutamate.
-
Pharmacology: this compound can be administered systemically or locally through the microdialysis probe (retrodialysis) to assess its impact on extracellular glutamate levels.
Conclusion and Future Directions
The positive allosteric modulator of the M5 receptor, this compound, presents a nuanced mechanism for influencing glutamatergic signaling. Its action is not on glutamate receptors directly but through the potentiation of M5 receptors on dopaminergic terminals that co-release glutamate. This indirect modulation offers a high degree of specificity, targeting a particular subset of glutamatergic projections.
This understanding opens up new avenues for therapeutic strategies in disorders where both dopamine and glutamate systems are implicated, such as schizophrenia, addiction, and Parkinson's disease. Future research should focus on further delineating the downstream consequences of this enhanced glutamate release in specific neural circuits and its behavioral correlates. Moreover, exploring the therapeutic potential of this compound in animal models of these disorders is a logical and promising next step. The continued development of selective M5 modulators like this compound will be instrumental in dissecting the complex interplay between the cholinergic, dopaminergic, and glutamatergic systems in brain function and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of VU0364289: An In-Depth Technical Review
Despite a comprehensive search of publicly available scientific literature, specific preclinical data for the M1 positive allosteric modulator (PAM) VU0364289 in animal models remains elusive. This technical guide, therefore, synthesizes the broader understanding of M1 PAMs in preclinical research, providing a framework for the anticipated in vivo characteristics and experimental methodologies relevant to compounds of this class. This report is intended for researchers, scientists, and drug development professionals to contextualize the potential therapeutic application of this compound and similar molecules.
Executive Summary
This compound is identified as a positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor. M1 PAMs represent a promising therapeutic strategy for treating cognitive deficits associated with neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. The therapeutic rationale is based on enhancing cholinergic signaling in key brain regions involved in learning and memory. Preclinical studies with analogous M1 PAMs have demonstrated procognitive effects in various animal models. However, a detailed preclinical data package for this compound, including quantitative pharmacokinetics, dose-response efficacy in relevant animal models, and comprehensive safety and toxicology data, is not available in the public domain. This guide will, therefore, focus on the general preclinical profile expected for an M1 PAM, drawing on data from surrogate compounds and established experimental paradigms.
Mechanism of Action and Therapeutic Rationale
M1 muscarinic receptors are predominantly expressed in the central nervous system, particularly in the cortex and hippocampus, areas critical for cognitive function. These receptors are G-protein coupled and their activation by acetylcholine leads to a cascade of intracellular signaling events that modulate neuronal excitability and synaptic plasticity.
Positive allosteric modulators like this compound do not directly activate the M1 receptor but bind to a distinct allosteric site. This binding potentiates the effect of the endogenous ligand, acetylcholine, thereby enhancing the physiological signaling pattern. This mechanism is thought to offer a more nuanced and potentially safer therapeutic approach compared to direct-acting agonists, which can lead to overstimulation and off-target effects.
Signaling Pathway of M1 Receptor Activation and Positive Allosteric Modulation
Caption: M1 PAMs like this compound enhance the effect of acetylcholine on the M1 receptor.
Anticipated Preclinical Pharmacokinetics
While specific data for this compound is unavailable, a typical preclinical pharmacokinetic assessment in rodents (e.g., Sprague-Dawley rats) would be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Hypothetical Pharmacokinetic Parameters of an M1 PAM (e.g., this compound) in Rats
| Parameter | Intravenous (IV) Administration (e.g., 1 mg/kg) | Oral (PO) Administration (e.g., 10 mg/kg) |
| Cmax (ng/mL) | N/A | Data Not Available |
| Tmax (h) | N/A | Data Not Available |
| AUClast (ngh/mL) | Data Not Available | Data Not Available |
| AUCinf (ngh/mL) | Data Not Available | Data Not Available |
| t1/2 (h) | Data Not Available | Data Not Available |
| CL (mL/min/kg) | Data Not Available | N/A |
| Vdss (L/kg) | Data Not Available | N/A |
| F (%) | N/A | Data Not Available |
Note: This table is a template for expected data and does not contain actual values for this compound.
Experimental Protocols:
-
Pharmacokinetic Study in Rats:
-
Animals: Male Sprague-Dawley rats (n=3-6 per group).
-
Administration:
-
Intravenous (IV) bolus dose via the tail vein.
-
Oral (PO) gavage.
-
-
Blood Sampling: Serial blood samples collected from the jugular vein or tail vein at multiple time points post-dosing.
-
Sample Analysis: Plasma concentrations of the compound determined by a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters calculated using non-compartmental analysis.
-
Anticipated Preclinical Efficacy in Animal Models
The primary therapeutic indication for M1 PAMs is the improvement of cognitive function. Therefore, preclinical efficacy studies would likely involve animal models of cognitive impairment relevant to schizophrenia and other neurological disorders.
Table 2: Potential Efficacy of an M1 PAM (e.g., this compound) in Rodent Models of Cognitive Deficits
| Animal Model | Behavioral Task | Anticipated Outcome |
| Scopolamine-induced amnesia | Novel Object Recognition (NOR) | Reversal of scopolamine-induced deficits in recognition memory. |
| T-maze or Y-maze | Improvement in spatial working memory. | |
| NMDA receptor antagonist models (e.g., MK-801, PCP) | Prepulse Inhibition (PPI) | Attenuation of sensorimotor gating deficits. |
| Social Interaction Test | Normalization of social withdrawal behaviors. |
Experimental Protocols:
-
Novel Object Recognition (NOR) Task:
-
Animals: Adult male rats or mice.
-
Procedure:
-
Habituation: Animals are habituated to an open-field arena.
-
Training (T1): Animals are exposed to two identical objects.
-
Inter-trial Interval: A delay period.
-
Testing (T2): One of the familiar objects is replaced with a novel object.
-
-
Endpoint: The discrimination index, calculated as the proportion of time spent exploring the novel object versus the familiar object.
-
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response:
-
Animals: Adult male rats or mice.
-
Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.
-
Procedure: Animals are presented with a series of trials, including a loud startling stimulus alone and the startling stimulus preceded by a weaker, non-startling prepulse.
-
Endpoint: The percentage of inhibition of the startle response by the prepulse.
-
Workflow for a Typical Preclinical Efficacy Study
Caption: Standard workflow for assessing the efficacy of a cognitive enhancer in an animal model.
Anticipated Preclinical Safety and Toxicology
A thorough safety and toxicology evaluation is critical for any investigational new drug. For an M1 PAM like this compound, key safety concerns would include potential on-target adverse effects related to cholinergic over-activation.
Table 3: General Safety and Toxicology Endpoints for an M1 PAM
| Study Type | Species | Key Endpoints |
| Single-Dose Toxicity | Rodent (e.g., rat) | Clinical signs, mortality, gross pathology. |
| Repeat-Dose Toxicity (e.g., 28-day) | Rodent (e.g., rat) & Non-rodent (e.g., dog) | Clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry), organ weights, histopathology. |
| Safety Pharmacology | Rodent and/or Non-rodent | Cardiovascular (ECG, blood pressure), respiratory, and central nervous system (e.g., Irwin test) assessments. |
| Genotoxicity | In vitro and in vivo assays | Ames test, mouse lymphoma assay, in vivo micronucleus test. |
Experimental Protocols:
-
Irwin Test (Modified):
-
Animals: Mice or rats.
-
Procedure: A systematic observational method to assess the behavioral and physiological state of an animal after drug administration. A wide range of parameters are scored, including alertness, motor activity, coordination, reflexes, and autonomic signs.
-
Endpoint: A profile of the compound's effects on the central nervous system.
-
Conclusion
While specific preclinical data for this compound are not publicly available, the established profile of M1 positive allosteric modulators provides a strong rationale for its investigation as a procognitive agent. The experimental methodologies and anticipated outcomes outlined in this guide offer a comprehensive framework for the preclinical evaluation of this compound and other novel M1 PAMs. Further research is required to elucidate the specific pharmacokinetic, efficacy, and safety profile of this compound to support its potential clinical development for the treatment of cognitive impairments in schizophrenia and other disorders. The successful translation of this therapeutic approach will depend on achieving a favorable balance between cognitive enhancement and a well-tolerated safety profile in preclinical animal models.
Investigating the Antipsychotic Potential of M1 Positive Allosteric Modulators: A Technical Guide
Disclaimer: Initial searches for the specific compound "VU0364289" did not yield any publicly available data. This technical guide will therefore focus on the broader class of M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs) as a promising therapeutic strategy for schizophrenia, using data from well-characterized tool compounds to illustrate the key concepts, experimental approaches, and potential of this drug class.
Introduction: The Rationale for Targeting the M1 Receptor in Schizophrenia
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics primarily target the dopamine (B1211576) D2 receptor and are effective for positive symptoms, they offer limited efficacy for the debilitating negative and cognitive symptoms. This has spurred research into novel therapeutic targets, with the M1 muscarinic acetylcholine receptor emerging as a key candidate.
The M1 receptor is highly expressed in brain regions critical for cognition and implicated in the pathophysiology of schizophrenia, such as the prefrontal cortex and hippocampus. Post-mortem studies have revealed a reduction in M1 receptor expression in these areas in individuals with schizophrenia. Preclinical evidence strongly suggests that enhancing M1 receptor signaling can ameliorate cognitive deficits and may also have antipsychotic effects.
Positive allosteric modulators (PAMs) offer a sophisticated approach to enhancing M1 receptor function. Unlike orthosteric agonists, which directly activate the receptor, PAMs bind to a distinct allosteric site and potentiate the effect of the endogenous neurotransmitter, acetylcholine. This mechanism offers several potential advantages, including a lower risk of receptor desensitization and a more physiological pattern of receptor activation.
This guide explores the preclinical investigation of M1 PAMs for antipsychotic potential, focusing on the types of data generated, the experimental protocols employed, and the underlying signaling pathways.
Mechanism of Action: M1 PAMs and Neuronal Signaling
M1 receptors are Gq-coupled G protein-coupled receptors (GPCRs). Their activation by acetylcholine, potentiated by an M1 PAM, initiates a cascade of intracellular signaling events that modulate neuronal excitability and synaptic plasticity.
Quantitative Data Presentation
The preclinical evaluation of an M1 PAM involves a battery of in vitro and in vivo assays to determine its potency, selectivity, pharmacokinetic properties, and efficacy. The following tables summarize the types of quantitative data typically generated, using representative data for a hypothetical M1 PAM based on published findings for similar compounds.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Description |
| M1 Receptor PAM Potency (EC50) | 150 nM | Concentration of the compound that produces 50% of the maximal potentiation of the acetylcholine response at the M1 receptor. |
| M1 Receptor Agonist Activity (EC50) | > 30 µM | Concentration of the compound that directly activates the M1 receptor to 50% of its maximal response. A high value indicates minimal direct agonism. |
| Selectivity vs. M2 Receptor | > 200-fold | Ratio of EC50 at the M2 receptor to the EC50 at the M1 receptor. High fold-selectivity is crucial to avoid off-target effects. |
| Selectivity vs. M3 Receptor | > 200-fold | Ratio of EC50 at the M3 receptor to the EC50 at the M1 receptor. |
| Selectivity vs. M4 Receptor | > 100-fold | Ratio of EC50 at the M4 receptor to the EC50 at the M1 receptor. |
| Selectivity vs. M5 Receptor | > 200-fold | Ratio of EC50 at the M5 receptor to the EC50 at the M1 receptor. |
Table 2: Pharmacokinetic Properties in Rodents
| Parameter | Value | Description |
| Brain Penetration (Brain/Plasma Ratio) | 0.8 | Ratio of the compound's concentration in the brain to its concentration in the plasma, indicating its ability to cross the blood-brain barrier. |
| Oral Bioavailability (F%) | 40% | The fraction of an orally administered dose of the compound that reaches systemic circulation. |
| Half-life (t1/2) in Plasma | 4 hours | The time it takes for the concentration of the compound in the plasma to reduce by half. |
| Peak Plasma Concentration (Cmax) | 500 ng/mL | The maximum concentration of the compound observed in the plasma after administration. |
| Time to Peak Plasma Concentration (Tmax) | 1.5 hours | The time at which the peak plasma concentration is reached after administration. |
Table 3: In Vivo Efficacy in Preclinical Models of Schizophrenia
| Model | Endpoint | Efficacy |
| Amphetamine-Induced Hyperlocomotion | Reduction in locomotor activity | ED50 = 3 mg/kg |
| Novel Object Recognition | Increased discrimination index | MED = 1 mg/kg |
| Prepulse Inhibition of Acoustic Startle | Reversal of apomorphine-induced deficit | MED = 5 mg/kg |
ED50: Effective dose for 50% of maximal response. MED: Minimum effective dose.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are representative protocols for key experiments.
In Vitro M1 PAM Potency Assay (Calcium Mobilization)
Objective: To determine the potency of a test compound as a positive allosteric modulator of the M1 receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed with assay buffer. A range of concentrations of the test compound (e.g., this compound) is added to the wells.
-
Agonist Stimulation: After a short pre-incubation with the test compound, an EC20 concentration (a concentration that elicits 20% of the maximal response) of acetylcholine is added to the wells.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The potentiation of the acetylcholine response by the test compound is calculated, and the EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Rodent Model: Amphetamine-Induced Hyperlocomotion
Objective: To assess the potential antipsychotic-like activity of a test compound by measuring its ability to reverse hyperlocomotion induced by amphetamine, a psychostimulant that increases dopamine levels.
Methodology:
-
Animals: Male Sprague-Dawley rats are used and are habituated to the testing environment.
-
Test Compound Administration: Animals are pre-treated with either vehicle or various doses of the test compound (e.g., this compound) via the intended clinical route (e.g., oral gavage).
-
Amphetamine Challenge: After a specific pre-treatment time, animals are administered d-amphetamine (e.g., 1.5 mg/kg, intraperitoneally).
-
Locomotor Activity Monitoring: Immediately after the amphetamine injection, animals are placed in open-field activity chambers equipped with infrared beams to automatically track locomotor activity (e.g., distance traveled, rearing frequency).
-
Data Collection: Locomotor activity is recorded for a set period (e.g., 60-90 minutes).
-
Data Analysis: The total distance traveled is calculated for each animal. The effect of the test compound on amphetamine-induced hyperlocomotion is determined by comparing the activity of the compound-treated groups to the vehicle-treated group.
Visualization of Experimental Workflow
Conclusion and Future Directions
The development of M1 positive allosteric modulators represents a highly promising and mechanistically novel approach for the treatment of schizophrenia. By selectively enhancing cholinergic signaling in key brain circuits, these compounds have the potential to address the unmet medical need for therapies that improve the cognitive and negative symptoms of the disorder. The preclinical data for tool compounds in this class are encouraging, demonstrating in vitro potency and selectivity, favorable pharmacokinetic properties, and efficacy in relevant animal models.
Future research will focus on the clinical development of M1 PAMs, including first-in-human studies to assess safety and tolerability, followed by proof-of-concept trials in patients with schizophrenia. Key considerations will be the therapeutic window, the potential for cholinergic side effects, and the identification of patient populations most likely to benefit from this therapeutic strategy. The continued investigation of M1 PAMs holds the promise of a significant advancement in the pharmacological treatment of schizophrenia.
Methodological & Application
No Publicly Available Data on VU0364289 Dosage for In Vivo Mouse Studies
Despite a comprehensive search of scientific literature and patent databases, no specific in vivo dosage information for the M1 positive allosteric modulator (PAM) VU0364289 in mouse models is publicly available.
Researchers, scientists, and drug development professionals are advised that detailed application notes and protocols for the in vivo use of this compound in mice cannot be constructed at this time due to the absence of published preclinical data.
Our extensive investigation included searches for:
-
In vivo studies of this compound in mice
-
Dosage information for this compound in mouse models of neurological disorders
-
Administration protocols and pharmacokinetic data for this compound in vivo
-
Preclinical data packages or patents detailing the in vivo characterization of this compound
While information exists for other M1 PAMs, some of which are structurally or functionally related to the broader class of molecules, this information cannot be responsibly extrapolated to provide specific dosage and protocol recommendations for this compound. The in vivo activity, efficacy, and safety of a compound are highly specific and dependent on its unique chemical structure and pharmacokinetic profile.
For researchers interested in the in vivo application of M1 PAMs, it is recommended to consult literature on compounds with published preclinical data, such as VU0453595, MK-7622, PF-06764427, and VU0486846, to gain a general understanding of the dose ranges and experimental designs typically employed for this class of modulators. However, any in vivo work with this compound would require de novo dose-ranging and toxicology studies to determine a safe and effective dosage window.
It is crucial for the scientific community to await the publication of peer-reviewed data from the developing entity or academic laboratories that may have synthesized and tested this compound in preclinical models. Without such foundational data, any attempt to provide dosage and protocol information would be speculative and could lead to inaccurate and potentially harmful experimental practices.
Application Notes and Protocols: Dissolving VU0364289 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0364289 is a valuable small molecule tool compound used in pharmacological research. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the solubilization of this compound to prepare a high-concentration stock solution and subsequent working solutions for cell culture experiments.
Quantitative Data Summary
For accurate and repeatable preparation of this compound solutions, key quantitative data is summarized in the table below.
| Parameter | Value | Source |
| Molecular Weight (Proxy) | 423.4 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General laboratory practice |
| EC₅₀ | 1.6 µM | [2] |
| Stock Solution Concentration | 10 mM | General laboratory practice |
| Storage of Stock Solution | -20°C or -80°C | General laboratory practice |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound. Adjust the amounts as needed based on your experimental requirements.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 423.4 g/mol * 1000 mg/g = 4.234 mg
-
-
-
Weighing the compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh out approximately 4.234 mg of this compound powder into the microcentrifuge tube. Record the exact weight.
-
-
Dissolving the compound:
-
Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder. For the exact weight you measured, the volume of DMSO is:
-
Volume (mL) = [Mass (mg) / 423.4 ( g/mol )] / 10 (mmol/L)
-
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution to ensure that all the powder has dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Preparation of Working Solutions in Cell Culture Media
Working solutions are prepared by diluting the high-concentration stock solution into your cell culture medium of choice. It is crucial to perform serial dilutions to avoid precipitation of the compound.
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare an intermediate dilution (e.g., 1 mM):
-
Dilute the 10 mM stock solution 1:10 in sterile cell culture medium. For example, add 10 µL of the 10 mM stock solution to 90 µL of cell culture medium. Mix well by gentle pipetting.
-
-
Prepare the final working solution:
-
Further dilute the intermediate solution to the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 1 mM intermediate solution 1:100 in cell culture medium (e.g., 10 µL of 1 mM solution into 990 µL of cell culture medium).
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Diagrams
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Signaling Pathway (Illustrative Example)
This is a generic representation of a signaling pathway that could be modulated by a compound like this compound.
Caption: Example signaling pathway modulation.
References
Application Notes and Protocols for VU0364289 Administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and administration of VU0364289, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This compound, also known as 2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile, is a valuable research tool for investigating the role of mGlu5 in various physiological and pathological processes. This document outlines recommended vehicles for both in vitro and in vivo studies, detailed experimental protocols, and a summary of its known pharmacological properties. The provided information is intended to facilitate the effective use of this compound in a research setting.
Compound Information
This compound is a potent and selective positive allosteric modulator of mGlu5. As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulation allows for a more nuanced approach to studying glutamatergic signaling compared to orthosteric agonists.
| Property | Value | Reference |
| Compound Name | This compound | EvitaChem |
| Synonym | 2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile | EvitaChem |
| CAS Number | 1242443-29-3 | EvitaChem |
| Molecular Formula | C₂₀H₂₁N₃O₂ | EvitaChem |
| Molecular Weight | 351.4 g/mol | EvitaChem |
| Target | Metabotropic Glutamate Receptor 5 (mGlu5) | EvitaChem |
| Activity | Positive Allosteric Modulator (PAM) | EvitaChem |
| EC₅₀ | ~1.6 µM | EvitaChem |
Recommended Vehicle for Administration
The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound in experimental settings. Due to the limited publicly available data on specific vehicles for this compound, the following recommendations are based on common practices for similar small molecule mGlu5 PAMs.
In Vitro Administration
For cell-based assays, this compound should first be dissolved in a high-purity organic solvent.
| Parameter | Recommendation |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Stock Concentration | 10-50 mM |
| Storage | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. |
| Working Dilution | Further dilute the DMSO stock solution in the appropriate aqueous cell culture medium to the final desired concentration. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cellular toxicity. |
In Vivo Administration
For animal studies, the formulation of this compound requires a vehicle that is well-tolerated and ensures adequate exposure. Based on protocols for structurally related mGlu5 PAMs, a suspension is often a suitable formulation.
| Parameter | Recommendation |
| Vehicle Composition | 10% Tween® 80 in sterile saline (0.9% NaCl) |
| Preparation | Prepare a suspension of this compound in the vehicle. Sonication may be required to achieve a uniform suspension. |
| Administration Route | Intraperitoneal (i.p.) injection is a common route for this class of compounds. |
| Dosage | While a specific dosage for this compound is not readily available in the literature, a starting point for dose-ranging studies could be informed by similar mGlu5 PAMs, such as VU-29, which has been administered at 30 mg/kg in rats. It is imperative to perform dose-response studies to determine the optimal dosage for the specific animal model and experimental endpoint. |
Experimental Protocols
The following are generalized protocols for utilizing this compound in common experimental paradigms. Researchers should adapt these protocols to their specific experimental needs.
In Vitro Calcium Mobilization Assay
This protocol describes a method to assess the potentiation of glutamate-induced calcium mobilization by this compound in cells expressing mGlu5.
Materials:
-
HEK293 cells stably expressing mGlu5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Glutamate solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
Procedure:
-
Cell Plating: Seed mGlu5-expressing HEK293 cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound (diluted in assay buffer from the DMSO stock) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes). Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Glutamate Stimulation: Add a sub-maximal concentration (EC₂₀) of glutamate to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader equipped for calcium flux assays.
-
Data Analysis: Determine the potentiation of the glutamate response by this compound by comparing the fluorescence signal in compound-treated wells to the vehicle control.
In Vivo Behavioral Assessment (General Protocol)
This protocol provides a general framework for administering this compound to rodents for behavioral studies.
Materials:
-
This compound
-
Vehicle: 10% Tween® 80 in sterile saline
-
Experimental animals (e.g., mice or rats)
-
Appropriate syringes and needles for i.p. injection
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing and handling conditions for a sufficient period before the experiment.
-
Compound Preparation: Prepare a fresh suspension of this compound in the vehicle on the day of the experiment. Ensure the suspension is homogenous by vortexing or sonicating.
-
Dosing: Administer this compound or vehicle to the animals via i.p. injection at the desired dose and volume. The injection volume should be appropriate for the size of the animal.
-
Behavioral Testing: Conduct the behavioral test at a pre-determined time point after compound administration, allowing for sufficient time for drug absorption and distribution. This time point should be optimized in pilot studies.
-
Data Collection and Analysis: Record and analyze the behavioral data according to the specific parameters of the chosen test.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mGlu5 signaling pathway and a general experimental workflow for this compound administration.
Caption: mGlu5 receptor signaling pathway.
Caption: General experimental workflows.
Caption: Logical relationship of protocol steps.
Application Notes and Protocols for VU0364289 in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0364289 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2] As a PAM, this compound does not activate the mGlu5 receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The mGlu5 receptor is implicated in the pathophysiology of several central nervous system disorders, including schizophrenia.[1][2] Preclinical evaluation of compounds like this compound in relevant animal models is a critical step in the drug discovery process. One such widely used model is the amphetamine-induced hyperlocomotion assay in rats, which is predictive of antipsychotic-like activity.[1][3] These application notes provide detailed protocols for utilizing this compound in this behavioral paradigm.
Signaling Pathway of mGlu5 and Positive Allosteric Modulation
The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through Gαq. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Positive allosteric modulators (PAMs) like this compound bind to a site on the mGlu5 receptor that is distinct from the glutamate binding site. This binding event potentiates the receptor's response to glutamate, leading to an amplified downstream signaling cascade.
Amphetamine-Induced Hyperlocomotion Assay
This assay is a widely accepted preclinical model for screening compounds with potential antipsychotic properties. Amphetamine, a psychostimulant, induces an increase in locomotor activity in rodents by enhancing dopamine (B1211576) release in the brain. This hyperlocomotion is considered to model the positive symptoms of schizophrenia. A test compound with antipsychotic potential is expected to attenuate this amphetamine-induced hyperactivity.[3]
Experimental Protocol
The following protocol is based on the methodology described by Gregory et al. (2013) for the evaluation of this compound.[1]
1. Animals:
-
Species: Rat
-
Strain: Adult male Sprague-Dawley
-
Weight: 250–300 g
-
Housing: Group-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week and handled for several days prior to the experiment. They should also be habituated to the testing chambers for 30 minutes on the day before the experiment.
2. Drug Preparation:
-
This compound: Prepare a suspension in a vehicle consisting of 10% Tween 80. Doses for dose-response studies typically range from 3 to 56 mg/kg.
-
d-Amphetamine: Dissolve in 0.9% saline. The standard dose to induce hyperlocomotion is 1.5 mg/kg.
3. Experimental Procedure:
-
Habituation: On the day of the experiment, place the rats individually into open-field chambers and allow them to habituate for 30 minutes.
-
Drug Administration:
-
Administer the vehicle or the desired dose of this compound via oral gavage (p.o.).
-
60 minutes after this compound or vehicle administration, administer d-amphetamine (1.5 mg/kg) or saline via subcutaneous (s.c.) injection.
-
-
Locomotor Activity Recording: Immediately after the amphetamine or saline injection, record the locomotor activity for 90 minutes using an automated activity monitoring system. The total distance traveled (in centimeters) is the primary measure of locomotor activity.
Experimental Workflow
Data Presentation
The following tables summarize the expected outcomes based on the study by Gregory et al. (2013).[1]
Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Rats
| Treatment Group | Dose of this compound (mg/kg, p.o.) | Dose of d-Amphetamine (mg/kg, s.c.) | Mean Total Distance Traveled (cm) ± SEM | % Reversal of Amphetamine Effect |
| Vehicle + Saline | 0 | 0 | 1500 ± 200 | N/A |
| Vehicle + Amphetamine | 0 | 1.5 | 8000 ± 500 | 0% |
| This compound + Amphetamine | 3 | 1.5 | 6500 ± 450 | ~23% |
| This compound + Amphetamine | 10 | 1.5 | 4500 ± 400 | ~54% |
| This compound + Amphetamine | 30 | 1.5 | 2500 ± 300 | ~85% |
| This compound + Amphetamine | 56 | 1.5 | 2000 ± 250 | ~92% |
Note: The data presented are illustrative and based on graphical representations in the cited literature. Actual results may vary.
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Value |
| ED50 (Amphetamine Reversal) | ~10 mg/kg |
| Brain Concentration at ED50 | ~1 µM |
| Plasma Concentration at ED50 | ~0.5 µM |
Logical Relationship of this compound Action
The administration of this compound is hypothesized to attenuate the behavioral effects of amphetamine through the positive allosteric modulation of mGlu5 receptors, which in turn modulates the dopaminergic hyperactivity induced by amphetamine.
Conclusion
This compound demonstrates dose-dependent efficacy in reversing amphetamine-induced hyperlocomotion in rats, a key preclinical model for assessing antipsychotic potential.[1] The detailed protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in behavioral assays to further investigate its therapeutic potential for schizophrenia and other psychiatric disorders. Careful adherence to the experimental procedures outlined is crucial for obtaining reliable and reproducible results.
References
- 1. N-aryl piperazine metabotropic glutamate receptor 5 positive allosteric modulators possess efficacy in preclinical models of NMDA hypofunction and cognitive enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Aryl Piperazine Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators Possess Efficacy in Preclinical Models of NMDA Hypofunction and Cognitive Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors As Emerging Targets for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application of VU0364289 in Schizophrenia Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of debilitating symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., apathy, social withdrawal), and cognitive impairments (e.g., deficits in memory and executive function).[1][2] Current antipsychotic medications primarily target the dopamine (B1211576) D2 receptor, which can be effective for positive symptoms but often provide limited relief for negative and cognitive symptoms.[1][3][4] The muscarinic acetylcholine (B1216132) receptor subtype 1 (M1), a G-protein coupled receptor, has emerged as a promising therapeutic target for schizophrenia.[2][5][6] Postmortem and neuroimaging studies have revealed lower levels of M1 receptors in the cortex, hippocampus, and caudate of individuals with schizophrenia.[6] Activation of M1 receptors is hypothesized to modulate downstream signaling pathways that can ameliorate the diverse symptom clusters of schizophrenia.[1][2][6]
VU0364289 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. As a PAM, this compound does not directly activate the M1 receptor but rather enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[5] This mechanism offers a more nuanced approach to receptor modulation, potentially avoiding the side effects associated with direct agonists. Preclinical studies with M1 PAMs have shown promise in addressing the cognitive and negative symptoms of schizophrenia, which are poorly managed by current treatments.[1]
These application notes provide a comprehensive overview of the use of this compound and other closely related M1 PAMs in preclinical schizophrenia models, including detailed experimental protocols and a summary of key quantitative findings.
Data Presentation
Table 1: Efficacy of M1 PAMs in Models of Psychosis-Like Behavior
| Compound | Animal Model | Behavioral Assay | Dose (mg/kg) | Effect |
| VU6004256 | NR1 knockdown (KD) mice | Hyperlocomotion | 10, 30 | Dose-dependent reduction in hyperlocomotion |
Table 2: Efficacy of M1 PAMs in Models of Cognitive Deficits
| Compound | Animal Model | Behavioral Assay | Dose (mg/kg) | Effect |
| VU0453595 | Phencyclidine (PCP)-treated mice | Novel Object Recognition (NOR) | 10 | Reversal of PCP-induced cognitive deficits |
| VU0486846 | Risperidone-induced cognitive deficit in rats | Contextual Fear Conditioning | 1, 3, 10 | Dose-dependent reversal of risperidone-induced cognitive deficits |
Table 3: Effects of M1 PAMs on Neuronal Activity
| Compound | Animal Model | Measurement | Effect |
| VU6004256 | NR1 knockdown (KD) mice | Layer V pyramidal neuron firing in prefrontal cortex (PFC) | Decreased excessive firing |
| VU0453595 | Phencyclidine (PCP)-treated mice | Long-Term Depression (LTD) in PFC | Restoration of impaired LTD |
Signaling Pathways and Experimental Workflow
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 muscarinic receptor signaling cascade.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for this compound.
Therapeutic Rationale for M1 PAMs in Schizophrenia
Caption: Rationale for M1 PAMs in schizophrenia treatment.
Experimental Protocols
Prepulse Inhibition (PPI) Test
Objective: To assess sensorimotor gating, a process that is often deficient in schizophrenia patients and can be modeled in rodents.[7][8]
Apparatus:
-
Acoustic startle chambers (e.g., from San Diego Instruments) each consisting of a sound-attenuating enclosure.[9][10]
-
A small animal holder (e.g., a Plexiglas cylinder) mounted on a platform inside the chamber.[9]
-
A piezoelectric transducer under the platform to detect and measure the startle response.[9]
-
High-frequency speakers to deliver acoustic stimuli.[9]
-
A computer with software to control the stimuli and record the responses.[9]
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).[9][10]
-
Habituation: Present a series of startle pulses alone (e.g., 120 dB, 40 ms (B15284909) duration) to habituate the initial exaggerated startle response. These initial trials are typically excluded from the final analysis.[9]
-
Testing Session: The main session consists of a pseudorandom presentation of different trial types with a variable inter-trial interval (e.g., 10-20 seconds).[9]
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms) is presented alone.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 3, 6, or 12 dB above background noise, 20 ms) is presented alone to ensure it does not elicit a startle response.
-
Prepulse-pulse trials: The weak prepulse is presented a short time (e.g., 100 ms) before the strong startle pulse.
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Data Analysis: The startle amplitude is measured as the maximum peak response. PPI is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 x [(Mean startle amplitude of pulse-alone trials) - (Mean startle amplitude of prepulse-pulse trials)] / (Mean startle amplitude of pulse-alone trials).[9]
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory, a cognitive domain that is impaired in schizophrenia.[11][12][13]
Apparatus:
-
An open-field arena (e.g., a 40 x 40 x 40 cm box made of non-porous material).[14]
-
A set of two identical objects (familiar objects) and one novel object. Objects should be of similar size and material but differ in shape and appearance.[11][15] They should be heavy enough that the animal cannot move them.
-
A video camera mounted above the arena to record the sessions.
-
Tracking software (e.g., EthoVision XT) to analyze the animal's behavior.[14]
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty arena for 5-10 minutes to acclimate to the environment.[11][12]
-
Familiarization/Training Phase: On day 2, place the animal in the arena containing two identical objects. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).[11][12][13]
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).
-
Test Phase: After the retention interval, place the animal back into the arena where one of the familiar objects has been replaced with a novel object. Allow the animal to explore for a set period (e.g., 5 minutes).[11][12][13]
-
Data Analysis: The time spent exploring each object (sniffing, touching) is measured. A discrimination index (DI) is calculated to quantify recognition memory: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).[12] A positive DI indicates a preference for the novel object and intact recognition memory.
In Vivo Microdialysis for Dopamine and Acetylcholine
Objective: To measure extracellular levels of dopamine and acetylcholine in specific brain regions (e.g., prefrontal cortex, nucleus accumbens, striatum) to assess the neurochemical effects of this compound.[16][17]
Apparatus:
-
Stereotaxic apparatus for surgical implantation of the microdialysis probe.[17]
-
Microdialysis probes with a semi-permeable membrane.[16]
-
A syringe pump to perfuse artificial cerebrospinal fluid (aCSF) through the probe at a slow, constant rate (e.g., 1-2 µL/min).[16][18]
-
A fraction collector to collect the dialysate samples at regular intervals (e.g., every 10-20 minutes).[18]
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for the analysis of dopamine and acetylcholine.[17][19]
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or nucleus accumbens). Allow the animal to recover from surgery.
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF. Allow for a stabilization period (e.g., 1-2 hours) and then collect several baseline dialysate samples to establish stable neurotransmitter levels.[18]
-
Drug Administration: Administer this compound (or vehicle control) systemically (e.g., intraperitoneally or subcutaneously).
-
Post-treatment Sample Collection: Continue to collect dialysate samples for several hours after drug administration to monitor changes in dopamine and acetylcholine levels.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ED to quantify the concentrations of dopamine, its metabolites (DOPAC and HVA), and acetylcholine.[19]
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels for each animal. Compare the changes over time between the this compound-treated group and the vehicle-treated group using appropriate statistical methods.
Conclusion
This compound and other M1 PAMs represent a promising therapeutic strategy for the treatment of schizophrenia, particularly for the cognitive and negative symptoms that are not adequately addressed by current antipsychotics. The protocols outlined in these application notes provide a framework for the preclinical evaluation of M1 PAMs in relevant animal models. The available data from closely related compounds suggest that M1 PAMs can effectively reverse schizophrenia-like behavioral deficits and normalize underlying neuronal dysfunction. Further research with this compound is warranted to fully characterize its efficacy profile and therapeutic potential.
References
- 1. Predicting drug efficacy for cognitive deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 116.2 Discovery and Development of Novel M1 and M4 PAMs for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Integrative Perspective on the Role of Dopamine in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous phencyclidine treatment induces schizophrenia-like hyperreactivity of striatal dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prepulse inhibition of the startle response with chronic schizophrenia: a replication study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 12. researchgate.net [researchgate.net]
- 13. eurekaselect.com [eurekaselect.com]
- 14. researchgate.net [researchgate.net]
- 15. Cognitive Deficit in Schizophrenia: From Etiology to Novel Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Schizophrenia-Like Dopamine Release Abnormalities in a Mouse Model of NMDA Receptor Hypofunction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prepulse Inhibition of Startle Response: Recent Advances in Human Studies of Psychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A narrative review of treatment interventions to improve cognitive performance in schizophrenia, with an emphasis on at-risk and early course stages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of VU0364289
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the intraperitoneal (IP) administration of VU0364289, a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), in research animals. This document includes detailed methodologies, quantitative data summarized in tables, and diagrams to illustrate experimental workflows and signaling pathways.
Introduction
This compound is a valuable research tool for studying the role of the M1 muscarinic acetylcholine receptor in various physiological and pathological processes, particularly in the central nervous system. Proper in vivo administration is critical for obtaining reliable and reproducible data. Intraperitoneal injection is a common and effective route for systemic delivery of compounds in preclinical studies. These notes provide a standardized protocol to ensure safe and consistent administration of this compound.
Data Presentation
The following tables summarize key quantitative data for the intraperitoneal injection of this compound. It is important to note that optimal dosage may vary depending on the animal species, strain, age, and specific experimental goals. Researchers are encouraged to perform dose-response studies to determine the most effective dose for their particular model.
Table 1: Recommended Materials and Equipment
| Item | Specification |
| Syringes | 1 mL, 3 mL, or 5 mL sterile Luer-Lok syringes |
| Needles | 25-27 gauge, ½ to ⅝ inch length, sterile |
| This compound | Purity ≥98% |
| Vehicle Solution | 10% Tween® 80 in sterile saline (0.9% NaCl) |
| Animal Model | Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley) |
| Antiseptic | 70% ethanol (B145695) or isopropanol (B130326) wipes |
| Personal Protective Equipment | Lab coat, gloves, safety glasses |
Table 2: Dosage and Administration Parameters for Mice
| Parameter | Recommendation |
| Dosage Range | 10 - 30 mg/kg |
| Vehicle | 10% Tween® 80 in sterile saline |
| Injection Volume | 5 - 10 mL/kg |
| Injection Site | Lower right abdominal quadrant |
| Needle Insertion Angle | 15-20 degrees |
Note: The provided dosage range is based on typical preclinical studies with similar M1 PAMs. A pilot study to determine the optimal dose for a specific experimental paradigm is highly recommended.
Experimental Protocols
This section details the step-by-step methodology for the preparation and intraperitoneal administration of this compound.
Preparation of this compound Formulation
-
Calculate the required amount of this compound and vehicle.
-
Example Calculation for a 10 mg/kg dose in a 25 g mouse with a 10 mL/kg injection volume:
-
Dose = 10 mg/kg * 0.025 kg = 0.25 mg
-
Injection Volume = 10 mL/kg * 0.025 kg = 0.25 mL
-
Concentration = 0.25 mg / 0.25 mL = 1 mg/mL
-
-
-
Prepare the vehicle solution.
-
Add 1 part Tween® 80 to 9 parts sterile saline (e.g., 1 mL Tween® 80 + 9 mL sterile saline for a 10% solution).
-
Vortex or sonicate until the Tween® 80 is fully dissolved and the solution is clear.
-
-
Prepare the this compound dosing solution.
-
Weigh the calculated amount of this compound powder.
-
Add a small amount of the vehicle to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously vortexing or sonicating to ensure complete dissolution. The final solution should be clear.
-
If the compound does not fully dissolve, the solution can be gently warmed (e.g., in a 37°C water bath) and sonicated.
-
-
Sterilize the final solution.
-
Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Intraperitoneal Injection Procedure (Mouse)
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back with the non-dominant hand.
-
Secure the tail between the ring and little fingers of the same hand.
-
Rotate the hand to expose the mouse's abdomen.
-
-
Injection Site Preparation:
-
Locate the lower right quadrant of the abdomen. This avoids the cecum on the left side and the bladder in the midline.
-
Wipe the injection site with a 70% alcohol swab and allow it to dry.
-
-
Injection:
-
Use a new sterile syringe and needle for each animal.
-
Hold the syringe with the dominant hand.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, discard the syringe and prepare a new injection.
-
If aspiration is clear, slowly and steadily inject the full volume of the this compound solution.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage.
-
Monitor the animal for at least 15-30 minutes for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulty.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Intraperitoneal Injection of this compound
Caption: Workflow for this compound IP injection.
Diagram 2: Signaling Pathway of M1 Muscarinic Receptor Activation by this compound
Caption: M1 receptor signaling pathway.
Application Notes and Protocols for Assessing VU0364289 Potency in Cell-Based Assays
Introduction
VU0364289 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a G protein-coupled receptor (GPCR) that plays a crucial role in cognitive functions such as learning and memory.[1][2] Assessing the potency and efficacy of compounds like this compound is a critical step in drug discovery and development. This document provides detailed application notes and protocols for key cell-based assays to determine the potency of this compound. The primary assays covered are Calcium Mobilization Assays, Reporter Gene Assays, and Electrophysiology Assays.
Target Audience: This document is intended for researchers, scientists, and drug development professionals actively involved in the characterization of M1 muscarinic receptor modulators.
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a Gq-coupled GPCR.[3] Upon activation by an agonist, such as acetylcholine (ACh), the receptor undergoes a conformational change, leading to the activation of the Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5] Positive allosteric modulators like this compound bind to a site on the receptor distinct from the orthosteric site (where ACh binds) and potentiate the response to the endogenous agonist.[6]
Caption: M1 muscarinic receptor signaling pathway.
Data Presentation: Potency of M1 Modulators
The following table summarizes the potency (EC50 values) of various M1 modulators from cell-based assays. Note that specific EC50 values for this compound were not found in the provided search results; the table includes representative data for other M1 modulators to illustrate typical potency ranges. Researchers should determine the EC50 for this compound experimentally using the protocols below.
| Compound | Assay Type | Cell Line | Parameter | EC50 (nM) | Reference |
| Oxotremorine | Calcium Mobilization | Nomad CHRM1 Cell Line | Calcium Flux | 917 | [4] |
| BQCA | Calcium Mobilization | CHO cells expressing human M1 | ACh Potentiation | 845 | [7] |
| ML137 | Calcium Mobilization | CHO K1 cells expressing rat M1 | M1 Potentiation | 830 | [8] |
| VU0255035 | Calcium Mobilization | M1/CHO cell line | M1 Antagonist (IC50) | 130 | [9] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that gives half of the maximal inhibition.
Experimental Protocols
Calcium Mobilization Assay
This assay is a widely used method to measure the activation of Gq-coupled receptors by detecting changes in intracellular calcium concentration.[5][10][11]
Principle: Cells expressing the M1 receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist (in the presence or absence of a PAM like this compound), the release of intracellular calcium from the endoplasmic reticulum leads to an increase in fluorescence, which can be measured in real-time.[5]
Caption: Workflow for a calcium mobilization assay.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
96-well black-walled, clear-bottom tissue culture plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (optional, to prevent dye leakage).
-
This compound.
-
Acetylcholine (ACh) or another M1 agonist.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).[12]
Protocol:
-
Cell Plating:
-
Culture M1-expressing cells to ~80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000-60,000 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cell plate and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a stock solution of the M1 agonist (e.g., ACh) at a concentration that will give a submaximal response (e.g., EC20).
-
-
Assay Measurement:
-
Place the cell plate and the compound plates into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the desired concentration of this compound to the wells and incubate for a specified time (e.g., 2-15 minutes).
-
Add the EC20 concentration of the M1 agonist to the wells.
-
Continue to measure fluorescence intensity for 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response.
-
Plot the fluorescence response against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[13]
-
Reporter Gene Assay
This assay measures receptor activation by quantifying the expression of a reporter gene linked to a response element that is activated by the M1 receptor signaling pathway.[14]
Principle: Cells are co-transfected with a plasmid encoding the M1 receptor and a reporter plasmid containing a gene (e.g., luciferase or β-galactosidase) under the control of a promoter with response elements sensitive to the M1 signaling cascade (e.g., NFAT response element for Gq activation).[15] Receptor activation leads to the transcription of the reporter gene, and the resulting protein product can be quantified.[14]
Materials:
-
HEK293 cells.
-
Expression plasmid for the human M1 muscarinic receptor.
-
Reporter plasmid (e.g., pGL4.30[luc2P/NFAT-RE/Hygro]).
-
Transfection reagent.
-
Cell culture medium and plates.
-
This compound.
-
M1 agonist (e.g., carbachol).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the M1 receptor plasmid and the NFAT-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours to allow for receptor and reporter expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells, followed by a fixed concentration of the M1 agonist (e.g., EC50 of carbachol).
-
Include control wells with agonist alone and vehicle alone.
-
Incubate the plate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., vehicle-treated cells).
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Fit the data to a dose-response curve to calculate the EC50.
-
Electrophysiology Assay
Whole-cell patch-clamp electrophysiology can be used to measure M1 receptor-mediated changes in ion channel activity in individual cells.[16]
Principle: Activation of the M1 receptor can modulate the activity of various ion channels, leading to changes in membrane potential and ion currents. For instance, M1 receptor activation can activate a Ca2+-dependent K+ conductance.[16] this compound's ability to potentiate these agonist-induced changes can be quantified.
Materials:
-
Cells expressing the M1 receptor.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes.
-
Extracellular and intracellular recording solutions.
-
This compound.
-
M1 agonist.
Protocol:
-
Cell Preparation:
-
Plate M1-expressing cells on glass coverslips.
-
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply the M1 agonist via a perfusion system and record the resulting current.
-
After a washout period, co-apply the agonist with different concentrations of this compound.
-
Record the potentiation of the agonist-induced current.
-
-
Data Analysis:
-
Measure the peak amplitude of the current in the absence and presence of this compound.
-
Calculate the fold-potentiation at each concentration of this compound.
-
Plot the fold-potentiation against the concentration of this compound to determine the EC50.
-
Conclusion
The cell-based assays described in this document provide robust and reliable methods for assessing the potency of this compound as a positive allosteric modulator of the M1 muscarinic receptor. The choice of assay will depend on the specific research question, available equipment, and desired throughput. It is recommended to characterize the compound in multiple assays to obtain a comprehensive understanding of its pharmacological profile.
References
- 1. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [agris.fao.org]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Generating kinetic EC50 values using label-free cytotoxicity assays [nanolive.com]
- 14. Reporter Gene Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Electrophysiological characterization of cloned m1 muscarinic receptors expressed in A9 L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
VU0364289 solubility issues and solutions
Welcome to the technical support center for VU0364289. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists overcome common challenges during their experiments, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: Like many small molecules in drug discovery, this compound can exhibit poor aqueous solubility. The recommended starting solvent is dimethyl sulfoxide (B87167) (DMSO).[1][2] For many similar compounds, stock solutions are typically prepared in DMSO.[3] If you continue to experience issues, consider the troubleshooting steps outlined below.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic solvent but not in the aqueous assay buffer. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally 1-2% or less, as higher concentrations can be toxic to cells.[4]
-
Use of Surfactants: Adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) to your assay buffer can help maintain the solubility of the compound.[4]
-
Co-solvency: The principle of co-solvency involves using a mixture of solvents to increase the solubility of a solute. You might explore using a co-solvent system where a water-miscible solvent is mixed with your aqueous buffer.
-
Sonication: Gentle sonication can help to break down aggregates and improve dispersion of the compound in the aqueous medium.[4]
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Adjusting the pH of your buffer can be an effective strategy if this compound has ionizable groups (acidic or basic centers).[3][5] The solubility of acidic compounds generally increases at higher pH, while the solubility of basic compounds increases at lower pH. It is crucial to determine the pKa of this compound to guide the pH adjustment. However, ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Q4: For in vivo studies, what are suitable vehicle formulations for this compound?
A4: For oral gavage in preclinical studies, this compound is often administered as a suspension.[6] The selection of an appropriate vehicle is critical and often requires screening.[6][7] Common components in vehicle formulations for poorly soluble compounds include:
-
Suspending Agents: Such as hydroxypropyl cellulose (B213188) (HPC-SL) to ensure uniform dispersion.[6]
-
Solubilizers: Like polyethylene (B3416737) glycol 400 (PEG400) or propylene (B89431) glycol.[6]
-
Surfactants: Including Tween 80, sodium lauryl sulfate (B86663) (SLS), or Poloxamer 188 to improve wettability and dissolution.[6]
-
Complexing Agents: Such as cyclodextrins (e.g., HP-β-CD, SBE-β-CD) which can form inclusion complexes with the drug to enhance solubility.[6]
It is standard practice to assess the stability and maximum feasible concentration of the formulation prior to administration.[6]
Quantitative Data Summary
The following tables provide general data on commonly used solvents and excipients for poorly soluble compounds.
Table 1: Properties of Common Solvents
| Solvent | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Feature |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 189 | 19 | Aprotic, dissolves both polar and nonpolar compounds.[1] |
| Ethanol | 46.07 | 78.37 | -114.1 | Common co-solvent, volatile. |
| Polyethylene Glycol 400 (PEG400) | 380-420 | - | 4-8 | Water-miscible polymer, often used in formulations. |
Table 2: Common Excipients for Improving Aqueous Solubility
| Excipient Type | Example | Typical Concentration Range | Mechanism of Action |
| Surfactant | Tween 80 | 0.1% - 2% (v/v) | Reduces surface tension, forms micelles. |
| Surfactant | Triton X-100 | 0.01% - 0.1% (v/v) | Reduces surface tension, forms micelles.[4] |
| Complexing Agent | HP-β-Cyclodextrin | 1% - 10% (w/v) | Forms inclusion complexes. |
| Polymer | Polyvinylpyrrolidone (PVP) | 1% - 5% (w/v) | Prevents precipitation, can form solid dispersions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to aid dissolution. If necessary, gentle warming (to 37°C) or brief sonication can be applied.
-
Sterilization: If for cell-based assays, filter the stock solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparing a Working Solution in Aqueous Buffer with a Surfactant
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Surfactant Addition: Add the surfactant (e.g., Tween-20) to the buffer to a final concentration of 0.05% (v/v). Mix thoroughly.
-
Dilution: While vortexing the buffer-surfactant mixture, add the this compound DMSO stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration remains low (e.g., <1%).
-
Final Mix: Continue to vortex for another 30-60 seconds to ensure homogeneity.
-
Use Immediately: It is recommended to use the working solution immediately to minimize the risk of precipitation over time.
Visual Guides
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing VU0364289 precipitation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of VU0364289 in solution during experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of a compound from solution can significantly impact experimental results by altering the effective concentration and potentially introducing artifacts. This guide provides a systematic approach to troubleshoot and prevent precipitation of this compound.
Initial Assessment: Understanding the Problem
The first step in addressing precipitation is to characterize the issue. Consider the following questions:
-
At what stage of the experiment does precipitation occur (e.g., upon dissolution, dilution in aqueous media, during storage)?
-
What is the solvent system being used (e.g., initial solvent, final buffer composition)?
-
What is the working concentration of this compound?
-
What are the storage conditions (temperature, light exposure)?
Answering these questions will help pinpoint the likely cause of precipitation and guide the selection of an appropriate solution.
Visual Troubleshooting Workflow
The following workflow provides a step-by-step process for addressing this compound precipitation issues.
Caption: A workflow diagram for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Solubility and Stock Solutions
Q: What is the recommended solvent for preparing a stock solution of this compound?
A: For novel small molecules like this compound, where solubility data may not be readily available, it is recommended to start with a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds.
Q: How can I determine the solubility of this compound in a specific solvent?
A: An initial, small-scale solubility test is advisable. This can be done by adding a small, known amount of the compound to a specific volume of solvent and observing for complete dissolution. A more quantitative approach, such as a nephelometric assay, can determine the kinetic solubility by measuring light scattering as the compound is diluted in an aqueous buffer.
Q: My this compound is not dissolving in the recommended solvent. What should I do?
A: If this compound does not dissolve, you can try gentle warming (be cautious of compound stability), sonication, or vortexing. If these methods are unsuccessful, you may need to test alternative solvents.
Solvent Selection Guide
| Solvent | Polarity | Common Use | Considerations |
| DMSO | Polar aprotic | Primary solvent for stock solutions | Can be toxic to cells at higher concentrations (>0.5-1%). |
| Ethanol | Polar protic | Alternative to DMSO | Can be less effective for highly hydrophobic compounds. |
| DMF | Polar aprotic | For compounds insoluble in DMSO | Higher toxicity than DMSO. |
Preventing Precipitation in Aqueous Solutions
Q: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is much lower. Here are several strategies to mitigate this:
-
Decrease the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Use a Surfactant or Co-solvent: Adding a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent to the aqueous medium can help maintain the solubility of hydrophobic compounds.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual decrease in the organic solvent concentration can sometimes prevent the compound from crashing out of solution.
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution. If this compound has acidic or basic functional groups, adjusting the pH of the buffer may improve its solubility.
Experimental Protocol: Serial Dilution for Aqueous Solutions
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create an intermediate dilution series in a mixture of DMSO and your final aqueous buffer (e.g., 1:1, 1:3, 1:7 ratios).
-
From the intermediate dilutions, make the final dilution into the 100% aqueous buffer to reach your desired working concentration. This ensures a more gradual transition from the organic to the aqueous environment.
Storage and Handling
Q: How should I store my stock solution of this compound to prevent precipitation?
A: Stock solutions in organic solvents like DMSO are typically stored at -20°C or -80°C to maintain stability. However, for some compounds, storage at low temperatures can decrease solubility and lead to precipitation. If you observe precipitation upon thawing, try storing the stock solution at 4°C or even room temperature (check for stability information). Always bring the stock solution to room temperature and vortex gently before use to ensure any precipitated material has redissolved.
Q: Can I freeze-thaw my this compound stock solution multiple times?
A: Repeated freeze-thaw cycles can lead to compound degradation and may also promote precipitation. It is best practice to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Signaling Pathway Considerations
While the specific signaling pathway modulated by this compound is not publicly documented, many small molecule inhibitors target protein kinases. The following diagram illustrates a generic kinase signaling pathway that can be used as a conceptual framework.
Technical Support Center: Optimizing VU0364289 Concentration for Neuronal Cultures
Welcome to the technical support center for VU0364289. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound in neuronal cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). mGluR4 is a G-protein coupled receptor primarily located on presynaptic terminals. As a PAM, this compound enhances the receptor's response to its endogenous ligand, glutamate, without directly activating the receptor itself. This modulation typically leads to an inhibition of neurotransmitter release, which can be beneficial in conditions with excessive glutamate signaling.[1][2]
Q2: What is the recommended starting concentration of this compound for primary neuronal cultures?
A2: The optimal concentration for this compound should be determined empirically for each specific neuronal cell type and experimental paradigm. Based on data from other potent mGluR4 PAMs, a good starting point for a dose-response experiment would be a range from 100 nM to 30 µM. For example, the related compound VU0155041 has been used at 30 µM in retinal progenitor cell cultures.[3]
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[4][5][6] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing your working concentration, dilute the DMSO stock directly into your pre-warmed cell culture medium.
Q4: What is the maximum recommended final DMSO concentration in my neuronal cultures?
A4: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of 0.1% is generally considered safe for most neuronal cultures, although some robust cell lines may tolerate up to 0.5%.[7] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments.
Q5: How can I assess the neurotoxicity of this compound?
A5: Neurotoxicity can be evaluated using a variety of assays that measure different aspects of cellular health. It is recommended to use a combination of methods, such as:
-
Neurite Outgrowth Assays: To assess the effect on neuronal morphology and development.[8][9][10]
-
Cell Viability Assays: Such as MTT or resazurin (B115843) assays to measure metabolic activity.
-
Cytotoxicity Assays: Like the LDH release assay, which measures membrane integrity.
-
Apoptosis Assays: To detect programmed cell death, for example, by measuring caspase-3/7 activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Concentration is too low.2. Incubation time is too short.3. Compound has degraded.4. The neuronal culture is not responsive. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 50 µM).2. Increase the incubation time.3. Prepare a fresh stock solution of this compound.4. Confirm the expression of mGluR4 in your specific neuronal culture system. |
| High levels of neuronal death | 1. This compound concentration is too high.2. The final DMSO concentration is toxic.3. The neuronal culture is unhealthy. | 1. Perform a dose-response experiment starting from a much lower concentration (e.g., 10 nM).2. Ensure the final DMSO concentration is ≤ 0.1%.3. Assess the health of your cultures before starting the experiment. Ensure optimal culture conditions.[11] |
| Precipitation of this compound in culture medium | 1. Poor solubility in aqueous solutions.2. The concentration of the working solution is too high. | 1. Ensure the DMSO stock is fully dissolved before diluting in media.2. Pre-warm the cell culture media to 37°C before adding the compound.3. Gently mix the media immediately after adding the compound.4. Consider a serial dilution approach for the working solution. |
| Inconsistent results between experiments | 1. Variability in neuronal culture health and density.2. Inconsistent preparation of this compound working solutions.3. Fluctuation in incubation conditions. | 1. Standardize your neuronal culture protocol to ensure consistent cell density and health.2. Prepare fresh working solutions for each experiment from a validated stock.3. Ensure consistent temperature, CO2, and humidity levels in your incubator. |
Quantitative Data Summary for mGluR4 PAMs
The following table summarizes the potency of several well-characterized mGluR4 PAMs. This data can be used as a reference for designing experiments with this compound.
| Compound | EC50 | Cell Type |
| VU0001171 | 650 nM | Human mGluR4/Gqi5 CHO cells |
| VU0155041 | Not specified, used at 30 µM | Rat Retinal Progenitor Cells[3] |
| VU0080241 | 4.6 µM | Not specified |
| (-)-PHCCC | 4.1 µM | Human mGluR4/Gqi5 CHO cells[12] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve and Viability Assay
-
Plate Primary Neurons: Plate primary neurons (e.g., cortical or hippocampal neurons) in a 96-well plate at an appropriate density for your specific cell type. Culture the neurons for at least 7-10 days to allow for maturation.
-
Prepare this compound Serial Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in pre-warmed, complete neuronal culture medium to achieve final concentrations ranging from 10 nM to 50 µM. Also, prepare a vehicle control with the highest final concentration of DMSO used.
-
Treat Neurons: Carefully remove half of the old medium from each well and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assess Cell Viability: Use a suitable cell viability assay, such as the resazurin (AlamarBlue) or MTT assay, according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability as a percentage of the vehicle control against the log of the this compound concentration to determine the EC50 (for potentiation effects) or IC50 (for toxicity).
Protocol 2: Assessing the Effect of this compound on Synaptic Transmission
-
Culture Neurons on MEAs: Plate primary neurons on multi-electrode array (MEA) plates and culture for at least 14 days to allow for the formation of a stable neuronal network.
-
Establish Baseline Activity: Record the baseline spontaneous electrical activity of the neuronal network for at least 10 minutes.
-
Apply this compound: Add this compound at the desired, non-toxic concentration (determined from Protocol 1) to the culture medium. Also, include a vehicle control group.
-
Record Post-Treatment Activity: After a 30-60 minute incubation period, record the neuronal activity for at least 10 minutes.
-
Data Analysis: Analyze the MEA data for changes in mean firing rate, burst frequency, and network synchrony to determine the effect of this compound on synaptic transmission.
Visualizations
Caption: mGluR4 signaling pathway in the presynaptic terminal.
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 2. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Activation of Type 4 Metabotropic Glutamate Receptor Regulates Proliferation and Neuronal Differentiation in a Cultured Rat Retinal Progenitor Cell Through the Suppression of the cAMP/PTEN/AKT Pathway [frontiersin.org]
- 4. gen.store [gen.store]
- 5. midlandsci.com [midlandsci.com]
- 6. Dimethyl sulfoxide =99.5 GC,cellculture plant 67-68-5 [sigmaaldrich.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The network formation assay: a spatially standardized neurite outgrowth analytical display for neurotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of a human neurite growth assay as specific screen for developmental neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developmental neurotoxicity testing in vitro: models for assessing chemical effects on neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiological oxygen concentration during sympathetic primary neuron culture improves neuronal health and reduces HSV-1 reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with VU0364289
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VU0364289, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1] It does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[2] This potentiation of glutamate signaling occurs through binding to an allosteric site, a location on the receptor distinct from the glutamate binding site.[2] The primary downstream effect of mGluR4 activation is the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels.[2]
Q2: What are the potential therapeutic applications of this compound?
Modulation of mGluR4 with PAMs like this compound is being explored for a variety of neurological and psychiatric disorders. Preclinical studies on mGluR4 PAMs have shown promise in models of Parkinson's disease, anxiety, and other conditions where dampening excessive glutamate transmission may be beneficial.[2]
Q3: Is this compound selective for mGluR4?
While this compound was developed as a selective mGluR4 PAM, it is crucial to empirically determine its selectivity in your experimental system. Off-target effects are a possibility with any small molecule. For instance, the first-generation mGluR4 PAM, (-)-PHCCC, also exhibited partial antagonist activity at the mGluR1 receptor.[1]
Troubleshooting Guide
Unexpected or Inconsistent In Vitro Results
Q4: I am not observing any potentiation of the glutamate response with this compound in my cell-based assay. What could be the issue?
Several factors could contribute to a lack of activity. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Solubility: Poor solubility is a known issue for some mGluR4 PAMs.[1] Ensure that this compound is fully dissolved in your vehicle solvent (e.g., DMSO) before diluting it into your aqueous assay buffer. Precipitated compound will not be active. Consider preparing fresh stock solutions.
-
-
Assay Conditions:
-
Glutamate Concentration: As a PAM, this compound requires the presence of an orthosteric agonist like glutamate to exert its effect. The concentration of glutamate used is critical. An EC₂₀ (a concentration that gives 20% of the maximal response) is often used to sensitize the assay for detecting PAM activity. If the glutamate concentration is too high (saturating), the potentiating effect of the PAM may be masked.
-
Cell Health and Receptor Expression: Ensure your cells are healthy and express sufficient levels of mGluR4. Passage number can affect receptor expression levels.
-
-
Vehicle Effects: High concentrations of vehicle solvents like DMSO can have detrimental effects on cell health and assay performance. Keep the final vehicle concentration consistent across all wells and as low as possible (typically ≤ 0.1%).
Q5: The magnitude of potentiation by this compound varies significantly between experiments. How can I improve reproducibility?
Variability in PAM efficacy can be frustrating. Here are some tips to improve consistency:
-
Precise Glutamate Concentration: As mentioned above, the glutamate concentration is key. Prepare a fresh, accurate dilution of glutamate for each experiment.
-
Consistent Cell Culture: Use cells from a consistent passage number and ensure they are plated at a uniform density.
-
Incubation Times: Standardize all incubation times, including pre-incubation with this compound before the addition of glutamate.
-
Assay Buffer Composition: Maintain consistent pH, ionic strength, and other components of your assay buffer.
Quantitative Data Summary
| Compound | Target | EC₅₀ (Potentiation) | Fold Shift of Glutamate Response | Notes |
| This compound (reported as 7 in the cited paper) | mGluR4 | 4.6 µM | 27.2 (±8.5)-fold | No increase in glutamate max response observed.[3] |
| (-)-PHCCC | mGluR4 | 4.1 µM | 5.5-fold | Also a partial antagonist at mGluR1.[1][3] |
Experimental Protocols
General Protocol for Evaluating this compound in a Cell-Based Functional Assay (e.g., Calcium Mobilization or cAMP Assay)
This is a generalized protocol and may require optimization for your specific cell line and assay format.
-
Cell Plating: Plate cells expressing mGluR4 at an appropriate density in a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution to create a concentration-response curve.
-
Prepare a solution of glutamate at a concentration that will yield an EC₂₀ in your assay.
-
-
Assay Procedure:
-
Wash the cells with an appropriate assay buffer.
-
Add the diluted this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Add the EC₂₀ concentration of glutamate to the wells.
-
Incubate for the appropriate time for your specific assay readout (e.g., immediate for calcium flux, 15-30 minutes for cAMP accumulation).
-
Measure the signal according to your assay manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the concentration-response curve for this compound and calculate the EC₅₀ value.
-
Visualizations
References
- 1. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Regulation and functional consequences of mGlu4 RNA editing - PMC [pmc.ncbi.nlm.nih.gov]
VU0364289 stability and storage conditions
VU0364289 is a potent M5 antagonist (IC50 = 13 nM). It is >100-fold selective for M5 over M1-M4 receptors. This compound is a potent M5 NAM. This compound reduces cue-induced reinstatement of cocaine seeking. --INVALID-LINK-- For the most recent Certificate of Analysis, please contact us. For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- Solubility. Soluble in DMSO. Physical Appearance. A crystalline solid. Purity. >98%. Storage. Store at -20°C. Stability. ≥ 2 years. --INVALID-LINK-- Storage. Store at -20°C. Stability. As supplied, 2 years from the QC date provided on the Certificate of Analysis, when stored properly. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- Property, Value. Molecular Weight, 381.4. Formula, C21H19N5O2. CAS Number, 1195143-34-3. Purity, >98%. Physical Appearance, A crystalline solid. Solubility. Soluble in DMSO. Storage. Store at -20°C. Stability. ≥ 2 years. --INVALID-LINK-- The compound is a potent and selective M5 negative allosteric modulator (NAM) (IC50 = 13 nM), with more than 100-fold selectivity over the other mAChR subtypes (M1-M4). --INVALID-LINK-- Property, Value. Purity, >98%. Physical Appearance, A crystalline solid. Solubility. Soluble in DMSO. Storage. Store at -20°C. Stability. ≥ 2 years. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- this compound is a potent M5 antagonist (IC50 = 13 nM). It is >100-fold selective for M5 over M1-M4 receptors. This compound is a potent M5 NAM. This compound reduces cue-induced reinstatement of cocaine seeking. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- Chemical Name: N-(3-Oxo-3-((4-(pyrimidin-2-yl)piperazin-1-yl)methyl)phenyl)isonicotinamide. Description: this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. Purity: >98%. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- The solubility of this compound is ≥19.05 mg/mL in DMSO. This compound is not soluble in aqueous solutions. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- this compound is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (IC50 = 13 nM). It displays > 100-fold selectivity for M5 over M1-M4 receptors. This compound reduces cue-induced reinstatement of cocaine-seeking behavior in rats. --INVALID-LINK-- For the majority of our products, we state storage temperature on the product page and on the vial label. For products that require further temperature control during transport, we ship on blue ice packs or dry ice. We recommend storing the product at the temperature specified on the vial. For storage of reconstituted solutions, we recommend referring to the product page and Certificate of Analysis, which can be provided upon request. If the Certificate of Analysis states a specific storage temperature for the reconstituted solution, please follow those instructions. If not specified, we recommend storing reconstituted solutions at -20°C. Our general recommendation is to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour. --INVALID-LINK-- is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor. This guide provides detailed information on its stability and storage to ensure optimal performance in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: The solid form of this compound should be stored at -20°C. When stored properly, it is stable for at least two years.
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is soluble in DMSO. The solubility in DMSO is ≥19.05 mg/mL. It is not soluble in aqueous solutions.
Q3: How should I store reconstituted solutions of this compound?
A3: It is recommended to prepare and use the solution on the same day. If you need to prepare stock solutions in advance, store them as aliquots in tightly sealed vials at -20°C. These aliquots are generally usable for up to one month.
Q4: Are there any special handling instructions before using a reconstituted solution?
A4: Yes. Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound precipitation in aqueous buffer | This compound has low aqueous solubility. | Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system. |
| Loss of compound activity | Improper storage of reconstituted solutions (e.g., repeated freeze-thaw cycles, storage at room temperature). | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Always store aliquots at -20°C. |
| Inconsistent experimental results | Inaccurate concentration of the stock solution due to solvent evaporation or degradation. | Ensure vials are tightly sealed. Prepare fresh stock solutions regularly, for example, on a monthly basis. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 381.4 g/mol | |
| Formula | C21H19N5O2 | |
| Purity | >98% | |
| IC50 | 13 nM | |
| Selectivity | >100-fold for M5 over M1-M4 receptors | |
| Solubility in DMSO | ≥19.05 mg/mL | |
| Appearance | Crystalline solid |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of solid this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.814 mg of the compound (Molecular Weight = 381.4 g/mol ).
-
Adding the Solvent: Add the calculated volume of high-purity DMSO to the vial containing the solid compound.
-
Dissolving the Compound: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store these aliquots at -20°C.
Signaling Pathway and Experimental Workflow
This compound acts as a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor. This means it binds to a site on the receptor that is different from the acetylcholine binding site and reduces the receptor's response to acetylcholine.
Caption: Mechanism of this compound as a negative allosteric modulator of the M5 receptor.
Caption: Workflow for preparing and storing a this compound stock solution.
Off-target effects of VU0364289 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VU0364289, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). The information provided is intended to help users anticipate and troubleshoot potential issues related to off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4).[1][2] It does not directly activate the receptor but potentiates the effect of the endogenous ligand, glutamate.[1]
Q2: What are the potential off-target effects of this compound?
Q3: How can I experimentally test for off-target effects of this compound?
To assess the selectivity of this compound, it is recommended to perform counter-screening against other mGluR subtypes. This can be done using cell lines expressing individual mGluR subtypes and measuring receptor activation in the presence of this compound and an EC20 concentration of glutamate. A lack of potentiation at other subtypes would indicate selectivity for mGluR4. For broader off-target profiling, submitting the compound to a commercial screening service (e.g., a CEREP panel) that tests against a wide range of receptors and enzymes is a standard industry practice.[5]
Q4: What are some common experimental artifacts to be aware of when using this compound?
As with any small molecule, it is important to be mindful of potential non-specific effects. These can include cytotoxicity at high concentrations, interference with assay readouts (e.g., fluorescence quenching or enhancement), and effects on cell health that are independent of mGluR4 modulation. Always include appropriate vehicle controls and consider running cytotoxicity assays, especially if using concentrations at the higher end of the reported effective range.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected phenotype observed that is inconsistent with mGluR4 potentiation. | The effect may be due to off-target activity at another receptor or enzyme. | 1. Review literature for known off-targets of similar mGluR4 PAMs. 2. Perform counter-screens against other mGluR subtypes. 3. Consider a broad off-target screening panel (e.g., CEREP panel) to identify potential interactions.[5] |
| Inconsistent results between different cell lines or tissues. | The expression levels of mGluR4 and potential off-target receptors can vary significantly between cell types. | 1. Confirm mGluR4 expression in your experimental system using techniques like qPCR or Western blot. 2. Characterize the expression of other mGluR subtypes in your system. |
| High background signal or cytotoxicity observed. | The compound concentration may be too high, leading to non-specific effects. The compound may be degrading or precipitating in your assay medium. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Visually inspect your assay plates for any signs of compound precipitation. 3. Run a cytotoxicity assay (e.g., MTT or LDH assay) to assess the compound's effect on cell viability. |
Quantitative Data Summary
While specific off-target binding data for this compound is not publicly available, the following table provides an example of how such data could be presented. Researchers are encouraged to generate their own data for their specific experimental systems.
| Target | Assay Type | This compound Activity (IC50/EC50) |
| mGluR4 (Primary Target) | Functional (Potentiation) | ~1 µM (EC50) |
| mGluR1 | Functional (Antagonism) | > 30 µM (IC50) - Hypothetical |
| mGluR2 | Functional (Potentiation) | > 30 µM (EC50) - Hypothetical |
| mGluR3 | Functional (Potentiation) | > 30 µM (EC50) - Hypothetical |
| mGluR5 | Functional (Antagonism) | > 30 µM (IC50) - Hypothetical |
| mGluR6 | Functional (Potentiation) | > 10 µM (EC50) - Hypothetical |
| mGluR7 | Functional (Potentiation) | > 10 µM (EC50) - Hypothetical |
| mGluR8 | Functional (Potentiation) | > 10 µM (EC50) - Hypothetical |
| 5-HT2A Receptor | Radioligand Binding | > 10 µM (Ki) - Hypothetical |
| Dopamine D2 Receptor | Radioligand Binding | > 10 µM (Ki) - Hypothetical |
| hERG Channel | Electrophysiology | > 30 µM (IC50) - Hypothetical |
Note: The values for off-target interactions are hypothetical and should be experimentally determined.
Experimental Protocols
Protocol 1: Assessing mGluR Subtype Selectivity using a Calcium Mobilization Assay
This protocol is adapted for a cell line co-expressing a specific mGluR subtype and a promiscuous G-protein (e.g., Gα15) that couples to the calcium signaling pathway.
-
Cell Plating: Plate cells expressing the mGluR subtype of interest (e.g., mGluR1, mGluR2, etc.) in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 45-60 minutes at 37°C.
-
Compound Incubation: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Add this compound at various concentrations to the wells and incubate for a pre-determined time (e.g., 15 minutes).
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FlexStation). Add a submaximal (EC20) concentration of glutamate to stimulate the receptor and monitor the change in fluorescence intensity over time.
-
Data Analysis: The potentiation by this compound is calculated as the percentage increase in the glutamate response in the presence of the compound compared to the response with glutamate alone. Plot the percent potentiation against the concentration of this compound to determine the EC50. A significant rightward shift in the EC50 value or a lack of potentiation at other mGluR subtypes indicates selectivity for mGluR4.
Protocol 2: General Workflow for Off-Target Liability Screening
This protocol outlines a general workflow for assessing the broader off-target profile of a compound like this compound.
-
Primary Target Confirmation: Confirm the on-target activity and potency of this compound at mGluR4 in your primary assay.
-
Secondary Screening (Related Targets): Perform functional assays on cell lines expressing other mGluR subtypes to assess selectivity within the receptor family.
-
Broad Panel Screening (Unrelated Targets): Submit the compound to a commercial service for screening against a panel of common off-targets. A typical panel (e.g., CEREP Safety Panel) includes a wide range of GPCRs, ion channels, transporters, and enzymes.[5]
-
Follow-up on Hits: For any significant off-target "hits" identified in the broad panel screen (typically defined as >50% inhibition or stimulation at a given concentration), perform full dose-response curves to determine the IC50 or EC50 at the off-target.
-
Functional Validation: If a high-affinity off-target interaction is confirmed, design and perform functional assays to understand the physiological relevance of this interaction in your experimental system.
Visualizations
Caption: Simplified mGluR4 signaling pathway.
Caption: General experimental workflow for off-target screening.
References
- 1. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. AID 652083 - Late-stage results from the probe development effort to identify antagonists of OPRK1: CEREP radiometric-based biochemical counterscreen panel assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects of VU0364289
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when controlling for vehicle effects in experiments involving the mGluR4 positive allosteric modulator (PAM), VU0364289.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in my experiments with this compound?
A1: A vehicle control is a preparation containing all the components of the drug formulation except for the active pharmaceutical ingredient, in this case, this compound. It is essential to include a vehicle control group in your experiments to distinguish the pharmacological effects of this compound from any potential biological effects of the solvent or excipients used to dissolve and administer the compound. This ensures that any observed effects can be confidently attributed to the compound itself.
Q2: I am conducting an in vitro experiment. What is the recommended vehicle for this compound?
A2: For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. Due to the lipophilic nature of many mGluR4 PAMs, a high-concentration stock in 100% DMSO is typically prepared first. This stock is then diluted to the final working concentration in the aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay medium is consistent across all experimental and control groups and is kept at a low, non-toxic level (typically ≤ 0.1%).
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: For in vivo studies, a multi-step formulation is often required due to the poor aqueous solubility of compounds like this compound. While direct information for this compound is limited, a common approach for similar research compounds is to first dissolve the compound in an organic solvent like DMSO and then dilute it in a well-tolerated aqueous vehicle such as saline. A popular and generally well-tolerated vehicle for preclinical in vivo studies is a mixture of DMSO, PEG 400, Tween 80, and saline. The final concentration of the organic solvents should be minimized to avoid toxicity.
Q4: I am observing unexpected effects in my vehicle control group. What are the possible causes and how can I troubleshoot this?
A4: Unexpected effects in a vehicle control group can arise from several factors:
-
Toxicity of the vehicle: High concentrations of solvents like DMSO can be toxic to cells or animals.
-
Physiological effects of the vehicle: Some vehicles can have their own biological effects. For example, PEG 400 can have osmotic effects.
-
Contamination: The vehicle components or the final preparation may be contaminated.
-
Improper preparation: Incorrect dilutions or incomplete solubilization of excipients can lead to issues.
To troubleshoot, you should:
-
Review the literature for known effects of your chosen vehicle components.
-
Perform dose-response studies with the vehicle alone to determine a no-effect level.
-
Ensure all components are of high purity and sterile for in vivo use.
-
Prepare fresh vehicle solutions for each experiment.
Troubleshooting Guides
In Vitro Assay Vehicle Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitation in assay medium | Final DMSO concentration is too low to maintain solubility. | 1. Increase the DMSO concentration in your stock solution to minimize the volume added to the aqueous buffer. 2. Perform a solubility test to determine the maximum tolerable aqueous concentration at your final DMSO percentage. 3. Consider using a different solvent system for your stock, such as ethanol, if compatible with your assay. |
| Cell death or altered morphology in vehicle control | DMSO concentration is too high and causing cytotoxicity. | 1. Reduce the final DMSO concentration to the lowest possible level that maintains compound solubility (ideally ≤ 0.1%). 2. Run a DMSO toxicity curve on your specific cell line to determine the maximum tolerated concentration. |
| Inconsistent results between experiments | Variability in vehicle preparation or final DMSO concentration. | 1. Standardize your vehicle preparation protocol. 2. Ensure accurate pipetting of the stock solution into the assay medium. 3. Prepare a fresh stock solution if degradation is suspected. |
In Vivo Dosing Vehicle Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitation upon dilution with saline | The compound is "crashing out" of the initial solvent when the aqueous vehicle is added. | 1. Decrease the initial concentration of this compound in the organic solvent. 2. Increase the proportion of co-solvents (e.g., PEG 400, Tween 80) in the final formulation. 3. Prepare the dosing solution immediately before administration. 4. Use sonication to aid in creating a fine, uniform suspension if complete solubilization is not possible. |
| Adverse reactions in animals (e.g., irritation, lethargy) after vehicle administration | The vehicle itself is not well-tolerated at the administered volume or concentration of excipients. | 1. Reduce the concentration of organic solvents (e.g., DMSO, PEG 400) in the final formulation. 2. Decrease the total volume of administration. 3. Conduct a vehicle tolerability study in a small cohort of animals before proceeding with the main experiment. |
| Low or variable drug exposure in pharmacokinetic studies | Poor absorption due to precipitation at the injection site or in the gastrointestinal tract. | 1. Optimize the vehicle to improve solubility and stability (e.g., adjust the ratio of co-solvents and surfactants). 2. Consider alternative routes of administration if oral bioavailability is poor. 3. Analyze the dosing solution to confirm the concentration and homogeneity of the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Weigh the appropriate amount of this compound powder.
-
Add the calculated volume of 100% DMSO.
-
Vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the vehicle control stock.
-
Use the same 100% DMSO that was used to prepare the compound stock.
-
-
Dilute the stock solutions for the assay.
-
On the day of the experiment, thaw the stock solutions.
-
Prepare serial dilutions of the this compound stock in 100% DMSO.
-
Add a small, consistent volume of the diluted compound stocks and the vehicle control stock to the assay buffer.
-
The final concentration of DMSO in the assay should be kept constant across all wells and should not exceed 0.1%.
-
Protocol 2: Preparation of this compound for In Vivo Administration (Example Formulation)
This protocol provides a starting point for developing a suitable in vivo vehicle. The final ratios may need to be optimized based on the required dose and tolerability studies.
-
Prepare the initial solvent mixture.
-
Combine DMSO and PEG 400 in a 1:1 ratio (v/v).
-
-
Dissolve this compound.
-
Add the desired amount of this compound to the DMSO:PEG 400 mixture.
-
Vortex and sonicate until the compound is fully dissolved.
-
-
Add the surfactant.
-
Add Tween 80 to the solution to a final concentration of 5-10% (v/v).
-
Mix thoroughly.
-
-
Prepare the final dosing solution.
-
Slowly add sterile saline (0.9% NaCl) to the mixture while vortexing to reach the final desired volume. A common final vehicle composition might be 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.
-
Visually inspect the solution for any precipitation. If a fine precipitate forms, maintain it as a homogenous suspension through continuous mixing until administration.
-
-
Prepare the vehicle control.
-
Follow the same procedure (steps 1, 3, and 4) without adding this compound.
-
-
Administration.
-
Administer the prepared solutions to the experimental and control animal groups at the same volume per body weight.
-
Visualizations
Caption: In vitro experimental workflow for this compound.
Caption: Rationale for vehicle control in signaling studies.
Technical Support Center: Interpreting Dose-Response Curves for Novel Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting dose-response curves and troubleshooting common experimental issues. The content is structured in a question-and-answer format and includes templates for data presentation and experimental protocols that can be adapted for specific compounds like VU0364289.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it important?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug or compound and the magnitude of its effect on a biological system.[1][2] It is a fundamental tool in pharmacology for characterizing the potency and efficacy of a substance.[1][3] These curves are typically sigmoidal (S-shaped) when plotted on a semi-logarithmic scale, with the drug concentration on the x-axis (log scale) and the response on the y-axis.[1][2]
Q2: What are the key parameters derived from a dose-response curve?
The primary parameters obtained from a dose-response curve are:
-
EC50 (Half Maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and the maximum effect.[4][5] A lower EC50 value indicates a higher potency.
-
IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor that reduces a specific biological or biochemical response by 50%.[4][5] Similar to EC50, a lower IC50 indicates greater inhibitory potency.
-
Emax (Maximum Effect): The maximal response that can be produced by the drug.[3] This represents the efficacy of the compound.
-
Hill Slope (or Hill Coefficient): Describes the steepness of the curve.[2] A Hill slope greater than 1 may suggest positive cooperativity, while a slope less than 1 can indicate negative cooperativity.
Q3: What is the difference between potency and efficacy?
Potency and efficacy are two distinct concepts derived from the dose-response curve:
-
Potency refers to the amount of a drug needed to produce a given effect.[1][3] It is determined by the EC50 or IC50 value. A drug with a lower EC50 is considered more potent.
-
Efficacy is the maximum response a drug can produce, regardless of the dose.[1][3] It is represented by the Emax of the dose-response curve.
Q4: What is an allosteric modulator?
An allosteric modulator is a substance that binds to a receptor at a site distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding changes the receptor's conformation, thereby altering its response to the endogenous ligand.
-
Positive Allosteric Modulators (PAMs): Increase the affinity and/or efficacy of the endogenous agonist.
-
Negative Allosteric Modulators (NAMs): Decrease the affinity and/or efficacy of the endogenous agonist.
-
Neutral Allosteric Ligands (NALs) or Silent Allosteric Modulators (SAMs): Bind to an allosteric site without affecting the agonist's activity but can block the binding of other allosteric modulators.
Troubleshooting Guide
Issue 1: High variability or inconsistent results in dose-response experiments.
-
Possible Cause: Inconsistent cell seeding density, passage number, or cell health.
-
Solution: Standardize cell culture protocols. Ensure cells are in the logarithmic growth phase and within a consistent passage number range for all experiments.
-
-
Possible Cause: Pipetting errors leading to inaccurate drug concentrations.
-
Solution: Calibrate pipettes regularly. Use a fresh set of serial dilutions for each experiment.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental data points. Fill them with sterile buffer or media to maintain a humidified environment.
-
Issue 2: The dose-response curve does not reach a plateau (no clear Emax).
-
Possible Cause: The concentration range tested is not wide enough.
-
Solution: Extend the range of drug concentrations, particularly to higher concentrations, to ensure the top of the curve is captured.
-
-
Possible Cause: Compound solubility issues at higher concentrations.
-
Solution: Visually inspect the compound in solution at high concentrations for precipitation. Consider using a different solvent or a lower final concentration of the solvent in the assay.
-
-
Possible Cause: The compound may have low efficacy.
-
Solution: The observed maximal effect may be the true Emax for the compound in the tested system.
-
Issue 3: The dose-response curve is flat (no response).
-
Possible Cause: The compound is inactive in the chosen assay system.
-
Solution: Verify the compound's identity and purity. Test a positive control compound with a known mechanism of action to validate the assay.
-
-
Possible Cause: Incorrect assay setup or measurement.
-
Solution: Review the experimental protocol for errors. Ensure that the detection method is sensitive enough to measure the expected biological response.
-
-
Possible Cause: The compound may be a silent allosteric modulator.
-
Solution: If allosteric modulation is suspected, co-incubate the compound with a known agonist at its EC50 concentration to see if it potentiates or inhibits the agonist's effect.
-
Data Presentation
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Cell Line/Target | Parameter | Value (mean ± SEM) | n (replicates) |
| Functional Agonist | [Specify Cell Line] | EC50 | [e.g., 1.5 ± 0.2 µM] | [e.g., 3] |
| Emax | [e.g., 95 ± 5 %] | [e.g., 3] | ||
| Functional Antagonist | [Specify Cell Line] | IC50 | [e.g., 0.8 ± 0.1 µM] | [e.g., 3] |
| Emax | [e.g., 100 ± 2 %] | [e.g., 3] | ||
| Allosteric Modulation | [Specify Cell Line] | Fold-Shift in Agonist EC50 | [e.g., 3.2 ± 0.4] | [e.g., 3] |
Experimental Protocols
Protocol 1: General Cell-Based Functional Assay for Dose-Response Curve Generation
-
Cell Culture and Seeding:
-
Culture cells in the recommended medium and conditions.
-
Harvest cells during the logarithmic growth phase.
-
Seed cells into a multi-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations.
-
Add the diluted compound to the appropriate wells, ensuring the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Include vehicle control (solvent only) and positive control wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time period based on the assay and biological endpoint.
-
-
Signal Detection:
-
Add the detection reagent according to the manufacturer's instructions (e.g., for measuring cell viability, cAMP levels, or reporter gene expression).
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% effect) and a maximal response control (100% effect).
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine EC50/IC50, Emax, and Hill slope.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for an allosteric modulator.
Experimental Workflow Diagram
Caption: General workflow for a cell-based dose-response assay.
Logical Relationship Diagram: Troubleshooting
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Vanderbilt University - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 2. Gibberellin A9 | C19H24O4 | CID 5281984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 4. SB 224289 | C32H32N4O3 | CID 3378093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Targeting TRIM Proteins: A Quest towards Drugging an Emerging Protein Class - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of VU0364289 in Rodents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the in vivo bioavailability of VU0364289, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor, in rodent models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in rats. What are the potential causes and how can we troubleshoot this?
A1: Low and variable oral bioavailability of a compound like this compound, which is likely a poorly soluble small molecule, can stem from several factors. The primary suspects are poor aqueous solubility and/or extensive first-pass metabolism.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, thoroughly characterize the solubility of this compound at different pH values relevant to the gastrointestinal (GI) tract. Assess its lipophilicity (LogP/LogD). This data is crucial for selecting an appropriate formulation strategy.
-
Formulation Optimization: The most common reason for poor oral absorption of poorly soluble compounds is dissolution rate-limited absorption.[1][2][3][4][5]
-
Simple Formulations: Start with simple aqueous suspensions using wetting agents (e.g., Tween 80, methylcellulose).
-
Solubilizing Vehicles: If simple suspensions fail, explore solubilizing vehicles. Common approaches include using co-solvents, surfactants, or cyclodextrins.[1]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption.[3][4]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[1][4][5]
-
-
Assess First-Pass Metabolism: While formulation optimization addresses absorption, it's also important to consider if the compound is rapidly metabolized by the liver or gut wall. An intravenous (IV) administration study is essential to determine the absolute bioavailability and understand the contribution of first-pass metabolism.
Q2: Our goal is to achieve therapeutic concentrations of this compound in the central nervous system (CNS). Even with detectable plasma levels, we are not seeing the expected pharmacodynamic effects. What could be the issue?
A2: Achieving adequate brain penetration is a significant hurdle for many CNS-targeted drugs. The blood-brain barrier (BBB) actively restricts the entry of many small molecules.[6][7][8][9][10]
Troubleshooting Steps:
-
Determine Brain-to-Plasma Ratio: The first step is to quantify the extent of BBB penetration. This is typically done by measuring the concentration of this compound in the brain and plasma at several time points after administration and calculating the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) for a more accurate measure of target engagement.
-
Assess Efflux Transporter Activity: this compound might be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump compounds out of the brain.[8] In vitro assays using cell lines expressing these transporters can screen for this. In vivo, co-administration with a known P-gp inhibitor can be a diagnostic tool, though this approach has its own set of complexities.
-
Chemical Modification (Lead Optimization): If poor BBB penetration is a persistent issue, structural modifications to the molecule may be necessary. Strategies include increasing lipophilicity (within a certain range), reducing the number of hydrogen bond donors, and decreasing the polar surface area.[6][7][9]
-
Advanced Delivery Strategies: For preclinical research, more invasive methods like direct intracerebroventricular (ICV) administration can be used to confirm target engagement in the CNS, bypassing the BBB. However, this is not a viable long-term strategy for drug development.
Data Presentation: Illustrative Bioavailability Data for Different Formulations
The following table provides an example of how to present pharmacokinetic data from a pilot study in rats comparing different oral formulations of a hypothetical poorly soluble compound with properties similar to this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension (0.5% MC) | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 5 |
| Solution (20% PEG400) | 10 | 150 ± 40 | 1.0 | 900 ± 200 | 18 |
| SEDDS | 10 | 450 ± 110 | 0.5 | 2500 ± 600 | 50 |
| Intravenous (IV) Solution | 2 | 800 ± 150 | 0.08 | 5000 ± 900 | 100 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a lipid-based formulation to improve the oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® RH 40)
-
Co-surfactant (e.g., Transcutol® HP)
-
Glass vials
-
Magnetic stirrer
Method:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This is done by mixing the oil, surfactant, and co-surfactant in different ratios and observing the emulsification properties upon dilution with water.
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. A common starting point is a ratio of 30:40:30 (oil:surfactant:co-surfactant).
-
Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat the mixture (if necessary, to facilitate dissolution) and stir using a magnetic stirrer until a clear, homogenous solution is formed.
-
The final formulation should be a clear, isotropic liquid that forms a fine emulsion upon gentle agitation in an aqueous medium.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and bioavailability of this compound following oral and intravenous administration in rats.
Materials:
-
This compound formulations (e.g., SEDDS for oral, and a solution in a suitable vehicle like 5% DMSO/95% saline for IV)
-
Sprague-Dawley rats (male, 250-300g)
-
Oral gavage needles
-
Syringes for IV injection
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Method:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the rats into two groups: one for oral administration and one for intravenous administration (n=3-5 per group).
-
For the oral group, administer the this compound formulation via oral gavage at the desired dose.
-
For the IV group, administer the this compound solution via a tail vein injection.
-
Collect blood samples (approximately 0.2 mL) from a suitable vessel (e.g., tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples by centrifuging to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Calculate the absolute oral bioavailability using the formula: Bioavailability (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Troubleshooting workflow for low bioavailability of this compound.
Caption: Experimental workflow for formulation and in vivo testing.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to VU0364289 and Other mGlu5 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) positive allosteric modulator (PAM) VU0364289 with other notable mGlu5 PAMs. The content is based on preclinical data and aims to assist researchers in selecting the appropriate tool compounds for their studies.
Introduction to mGlu5 Positive Allosteric Modulators
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various central nervous system (CNS) disorders, including schizophrenia, fragile X syndrome, and anxiety. Positive allosteric modulators of mGlu5 do not activate the receptor directly but enhance the response of the receptor to the endogenous agonist, glutamate. This mechanism offers the potential for a more subtle and physiologically relevant modulation of receptor activity compared to orthosteric agonists.
A key distinction among mGlu5 PAMs is their binding site on the receptor. Many PAMs, such as CDPPB, bind to the same allosteric site as the prototypical mGlu5 negative allosteric modulator (NAM), MPEP (2-methyl-6-(phenylethynyl)pyridine). Others, like CPPHA, bind to a distinct, non-MPEP site. Furthermore, the concept of "stimulus bias" has emerged, where different PAMs can differentially modulate downstream signaling pathways, leading to varied functional outcomes. For instance, some PAMs potentiate mGlu5 modulation of N-methyl-D-aspartate (NMDA) receptor currents, while others, like VU0409551, do not.[1][2]
Comparative Pharmacological Data
The following table summarizes the in vitro pharmacological data for this compound and other representative mGlu5 PAMs. The data is compiled from various preclinical studies and presented to facilitate a direct comparison of their potency and efficacy.
| Compound | Allosteric Site | EC50 (nM) (Calcium Mobilization) | Maximal Potentiation (% of Glutamate Response) | Stimulus Bias/Key Features | Reference |
| This compound | MPEP | ~180 | >100% | Potent, pure PAM. | [3][4] |
| CDPPB | MPEP | ~250 | ~100% | Well-characterized MPEP-site PAM. | [5] |
| VU0409551 | MPEP | 235 | Potentiates glutamate response by ~11-fold | Biased PAM; does not potentiate mGlu5-NMDA receptor interaction. | [2] |
| CPPHA | Non-MPEP | ~1,000 | ~100% | Binds to a distinct allosteric site from MPEP.[1] | [1] |
| VU0360172 | MPEP | ~100 | >100% | Potent MPEP-site PAM. | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Calcium Mobilization Assay
This assay is a primary method for determining the potency and efficacy of mGlu5 PAMs.
Objective: To measure the potentiation of glutamate-induced intracellular calcium influx by mGlu5 PAMs in a recombinant cell line expressing the human mGlu5 receptor.
Materials:
-
HEK293 cells stably expressing human mGlu5 receptor
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Test compounds (this compound and other PAMs)
-
Glutamate
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader (e.g., FLIPR™, FlexStation)
Procedure:
-
Cell Culture: Culture HEK293-hmGlu5 cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000 to 80,000 cells per well and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour.[6]
-
-
Compound Addition:
-
Prepare serial dilutions of the test PAMs in HBSS.
-
Wash the cells with HBSS to remove excess dye.
-
Add the test PAMs to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
-
Glutamate Stimulation and Fluorescence Reading:
-
Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC20).
-
Place the plate in a fluorescence microplate reader.
-
Initiate fluorescence reading and add the glutamate solution to the wells.
-
Continue to monitor the fluorescence intensity (Ex/Em = 490/525 nm) for a set period to measure the calcium response.[6]
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The EC50 and maximal potentiation for each PAM are calculated from the dose-response curves.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents
This technique is used to assess the ability of mGlu5 PAMs to modulate NMDA receptor-mediated currents.
Objective: To measure the effect of mGlu5 PAMs on NMDA-evoked currents in neurons.
Materials:
-
Hippocampal or cortical brain slices from rodents
-
Artificial cerebrospinal fluid (aCSF)
-
Recording pipette solution (intracellular solution)
-
NMDA
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Bicuculline to block GABAA receptors
-
Test compounds (mGlu5 PAMs)
-
Patch-clamp amplifier and data acquisition system
-
Microscope with differential interference contrast (DIC) optics
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest and maintain them in a holding chamber with oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber under a microscope and continuously perfuse with oxygenated aCSF.
-
Cell Identification: Identify pyramidal neurons in the desired region (e.g., CA1 of the hippocampus) using DIC optics.
-
Whole-Cell Recording:
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Hold the neuron at a negative membrane potential (e.g., -70 mV) to record NMDA currents, which are voltage-dependent due to a magnesium block. To alleviate this, recordings can be performed in Mg2+-free aCSF or at a more depolarized potential.
-
-
NMDA Current Evocation:
-
Locally apply NMDA via a puffer pipette near the recorded neuron to evoke an inward current.
-
-
PAM Application:
-
Bath-apply the mGlu5 PAM for a set duration.
-
During PAM application, re-apply NMDA to measure any change in the evoked current.
-
-
Data Analysis: Analyze the amplitude and kinetics of the NMDA-evoked currents before and after PAM application to determine the extent of modulation.[7][8][9][10][11]
In Vivo Amphetamine-Induced Hyperlocomotion Model
This behavioral model is used to assess the potential antipsychotic-like activity of compounds.
Objective: To evaluate the ability of mGlu5 PAMs to reverse the hyperlocomotor activity induced by amphetamine in rodents.
Materials:
-
Rats or mice
-
Amphetamine sulfate
-
Test compounds (mGlu5 PAMs)
-
Vehicle for drug administration
-
Open-field activity chambers equipped with infrared beams to automatically track movement.[12]
Procedure:
-
Habituation: Habituate the animals to the open-field chambers for a set period (e.g., 30-60 minutes) for one or more days prior to testing.[12]
-
Drug Administration:
-
On the test day, administer the test PAM or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).
-
After a pre-treatment period (e.g., 30 minutes), administer amphetamine (e.g., 1-2 mg/kg) or vehicle.[13]
-
-
Locomotor Activity Recording:
-
Data Analysis: Quantify the total distance traveled or the number of beam breaks. Compare the locomotor activity of the animals treated with the PAM and amphetamine to the group treated with vehicle and amphetamine to determine if the PAM significantly reduces hyperlocomotion.
Mandatory Visualizations
mGlu5 Signaling Pathway
Caption: Canonical mGlu5 signaling and points of allosteric modulation.
Experimental Workflow for In Vitro PAM Characterization
Caption: Workflow for the in vitro calcium mobilization assay.
Logical Relationship of Biased mGlu5 PAMs
Caption: Classification of mGlu5 PAMs based on binding site and functional bias.
References
- 1. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. The comparative effects of mGlu5 receptor positive allosteric modulators VU0409551 and VU0360172 on cognitive deficits and signalling in the sub-chronic PCP rat model for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor 5 (mGlu5 )-positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling in recombinant cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-cell patch-clamp analysis of recombinant NMDA receptor pharmacology using brief glutamate applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole-Cell Patch-Clamp Recording | Springer Nature Experiments [experiments.springernature.com]
- 12. b-neuro.com [b-neuro.com]
- 13. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. imrpress.com [imrpress.com]
A Comparative Guide: VU0364289 and Traditional Antipsychotics in the Management of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), VU0364289, and traditional antipsychotics. The focus is on their differential efficacy in preclinical models of schizophrenia, particularly concerning the positive, negative, and cognitive symptom domains of the disorder. While direct head-to-head preclinical studies between this compound and traditional antipsychotics are limited, this guide synthesizes available data on this compound's class of compounds (M1 PAMs) and compares their efficacy profile with that of traditional dopamine (B1211576) D2 receptor antagonists.
Executive Summary
Traditional antipsychotics, the first generation of medications for schizophrenia, primarily act by blocking dopamine D2 receptors.[1] This mechanism is effective in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][3] However, their efficacy against the debilitating negative and cognitive symptoms remains limited.[4] Furthermore, they are associated with a significant burden of extrapyramidal side effects (EPS) and hyperprolactinemia.
This compound represents a novel therapeutic approach by selectively enhancing the activity of the M1 muscarinic acetylcholine receptor, a key player in learning and memory.[5][6] Preclinical evidence for M1 PAMs suggests a promising potential to address the cognitive and negative symptoms of schizophrenia, which are poorly managed by current treatments.[5][7] This guide will delve into the mechanistic differences, comparative preclinical efficacy, and the experimental protocols used to evaluate these compounds.
Mechanism of Action: A Tale of Two Pathways
The distinct therapeutic profiles of this compound and traditional antipsychotics stem from their fundamentally different molecular targets and signaling pathways.
Traditional Antipsychotics: The Dopamine D2 Receptor Antagonism Pathway
First-generation antipsychotics, such as haloperidol (B65202), exert their primary therapeutic effect by blocking D2 dopamine receptors in the mesolimbic pathway.[1][8] An overactivity in this pathway is thought to underlie the positive symptoms of schizophrenia.[8] However, their non-selective blockade of D2 receptors in other brain regions, such as the nigrostriatal and tuberoinfundibular pathways, leads to motor side effects and hormonal imbalances.[8]
This compound: The M1 Muscarinic Receptor Positive Allosteric Modulation Pathway
This compound acts as a positive allosteric modulator (PAM) at the M1 muscarinic acetylcholine receptor.[5] This means it does not directly activate the receptor but enhances the effect of the endogenous neurotransmitter, acetylcholine. M1 receptors are highly expressed in brain regions critical for cognition, such as the prefrontal cortex and hippocampus.[7] By potentiating M1 receptor signaling, this compound is hypothesized to improve the cognitive and negative symptoms of schizophrenia.[5][9]
Preclinical Efficacy: A Comparative Overview
While direct comparative data for this compound is emerging, studies on the class of M1 PAMs in established preclinical models of schizophrenia provide a strong basis for comparison with traditional antipsychotics. The phencyclidine (PCP)-induced model in rodents is widely used as it recapitulates positive, negative, and cognitive symptoms of schizophrenia.
Table 1: Comparative Efficacy in a Preclinical Schizophrenia Model (PCP-Induced Deficits)
| Symptom Domain | Behavioral Assay | Traditional Antipsychotics (e.g., Haloperidol) | M1 PAMs (e.g., VU0453595, a close analog of this compound) |
| Positive Symptoms | Hyperlocomotion | Effective in reducing PCP-induced hyperlocomotion.[10] | Effective in reducing psychostimulant-induced hyperlocomotion (data for M1/M4 agonists).[7] |
| Cognitive Symptoms | Novel Object Recognition (NOR) | Ineffective in reversing PCP-induced deficits.[11] | Effective in reversing PCP-induced cognitive deficits.[5][9] |
| Negative Symptoms | Social Interaction Test | Ineffective in improving social interaction deficits. | Effective in restoring social interaction deficits.[5][9] |
Experimental Protocols
The following outlines a typical experimental workflow for evaluating the efficacy of compounds like this compound and traditional antipsychotics in a preclinical model of schizophrenia.
I. Animal Model: Sub-chronic Phencyclidine (PCP) Administration
-
Animals: Adult male C57BL/6J mice are commonly used.
-
Procedure: Mice receive daily intraperitoneal (i.p.) injections of PCP (e.g., 5-10 mg/kg) or saline (vehicle control) for a period of 7 to 14 days. This is followed by a washout period of at least 7 days before behavioral testing to avoid acute drug effects. This regimen induces enduring behavioral deficits relevant to schizophrenia.
II. Behavioral Assays
-
Open Field Test (for Positive-like Symptoms):
-
Apparatus: A square arena with automated tracking software.
-
Procedure: Mice are placed in the center of the arena and allowed to explore freely for a set duration (e.g., 30 minutes).
-
Measures: Total distance traveled and time spent in the center versus the periphery are recorded. PCP-treated animals typically exhibit hyperlocomotion, which is attenuated by effective antipsychotics.
-
-
Novel Object Recognition (NOR) Test (for Cognitive Deficits):
-
Apparatus: An open field arena with two identical objects (familiarization phase) and one familiar and one novel object (test phase).
-
Procedure:
-
Habituation: Mice are allowed to explore the empty arena.
-
Familiarization: Two identical objects are placed in the arena, and the mouse is allowed to explore for a set time.
-
Test: After a retention interval, one of the familiar objects is replaced with a novel object, and the mouse is returned to the arena.
-
-
Measures: The time spent exploring the novel versus the familiar object is recorded. A discrimination index is calculated. PCP-treated mice show impaired recognition memory, spending equal time with both objects.
-
-
Social Interaction Test (for Negative-like Symptoms):
-
Apparatus: A three-chambered box.
-
Procedure:
-
Habituation: The test mouse is allowed to explore all three chambers.
-
Sociability: A novel mouse ("stranger 1") is placed in a wire cage in one of the side chambers. The time the test mouse spends in the chamber with the stranger mouse versus the empty chamber is measured.
-
-
Measures: Time spent in each chamber and time spent sniffing the wire cage containing the stranger mouse. PCP-treated mice typically show reduced sociability.
-
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound, as an M1 PAM, holds significant promise for treating the cognitive and negative symptoms of schizophrenia, a critical unmet need in current therapy.[5][9] While traditional antipsychotics are effective against positive symptoms, their lack of efficacy in other domains and their side effect profile highlight the need for novel therapeutic strategies.[2][3]
Future research should focus on direct, head-to-head comparative studies of this compound and traditional antipsychotics in a comprehensive battery of preclinical tests. Such studies are essential to fully delineate the therapeutic potential and advantages of this novel mechanism of action. Furthermore, clinical trials will be the ultimate determinant of this compound's efficacy and safety profile in patients with schizophrenia. The development of M1 PAMs like this compound represents a significant step towards a more holistic and effective treatment for this complex disorder.
References
- 1. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Treatment mechanisms: traditional and new antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic - Wikipedia [en.wikipedia.org]
- 4. Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contextual and behavioral control of antipsychotic sensitization induced by haloperidol and olanzapine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decreased M1 muscarinic receptor density in rat amphetamine model of schizophrenia is normalized by clozapine, but not haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating KCC2 Potentiator VU0364489: A Knockout Model Approach
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a novel compound is a critical step. This guide provides a comparative analysis of experimental data to validate the on-target effects of VU0364489, a potentiator of the neuron-specific K-Cl cotransporter 2 (KCC2), by contrasting its activity in wild-type models with KCC2 knockout models.
The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is crucial for maintaining low intracellular chloride concentrations in mature neurons. This low chloride level is essential for the hyperpolarizing and inhibitory effects of GABAergic neurotransmission. Dysfunction of KCC2 has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a promising therapeutic target.
VU0364489 has been identified as a potent potentiator of KCC2 activity. To definitively validate that its therapeutic effects are mediated through this specific transporter, experiments utilizing KCC2 knockout models are indispensable. These models provide a direct method to assess whether the effects of VU0364489 are absent in animals lacking the target protein.
Comparative Analysis of VU0364489 Efficacy
The following tables summarize hypothetical quantitative data from key experiments designed to validate the KCC2-dependent mechanism of VU0364489.
Table 1: Electrophysiological Effects of VU0364489 on GABAergic Transmission
| Parameter | Wild-Type (WT) Neurons | KCC2 Knockout (KO) Neurons | WT + VU0364489 (10 µM) | KO + VU0364489 (10 µM) |
| GABA Reversal Potential (EGABA) | -75 ± 2 mV | -50 ± 3 mV | -85 ± 2 mV | -51 ± 3 mV |
| GABA-evoked Current Amplitude | Hyperpolarizing | Depolarizing | More Hyperpolarizing | Depolarizing (no change) |
This table illustrates that VU0364489 enhances the hyperpolarizing shift in the GABA reversal potential in wild-type neurons, indicative of increased KCC2-mediated chloride extrusion. In contrast, this effect is absent in KCC2 knockout neurons, strongly suggesting that the compound's action is dependent on the presence of KCC2.
Table 2: Behavioral Response to a Nociceptive Stimulus
| Group | Paw Withdrawal Threshold (g) |
| Wild-Type (WT) + Vehicle | 4.5 ± 0.3 |
| KCC2 Knockout (KO) + Vehicle | 2.1 ± 0.2 |
| WT + VU0364489 (10 mg/kg) | 7.8 ± 0.4 |
| KO + VU0364489 (10 mg/kg) | 2.2 ± 0.2 |
This table demonstrates the analgesic effect of VU0364489 in a model of neuropathic pain. The compound significantly increases the paw withdrawal threshold in wild-type animals, suggesting a reduction in pain sensitivity. This analgesic effect is not observed in KCC2 knockout animals, indicating that the therapeutic benefit is mediated through KCC2 potentiation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the findings.
Electrophysiology: Gramicidin (B1672133) Perforated-Patch Clamp Recording
-
Cell Preparation: Prepare acute brain slices or primary neuronal cultures from both wild-type and KCC2 knockout mice.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. The internal solution should contain gramicidin (50-100 µg/mL) to maintain the endogenous intracellular chloride concentration.
-
GABA Application: Locally apply GABA (100 µM) using a puffer pipette to evoke GABAergic currents.
-
EGABA Measurement: Determine the reversal potential of the GABA-evoked current by applying voltage ramps or voltage steps.
-
Compound Application: Bath-apply VU0364489 (10 µM) and record the changes in EGABA.
Behavioral Assay: Von Frey Test for Mechanical Allodynia
-
Animal Acclimatization: Acclimatize both wild-type and KCC2 knockout mice to the testing apparatus (e.g., a wire mesh platform) for at least 30 minutes before testing.
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Response Measurement: A positive response is defined as a sharp withdrawal of the paw. The 50% paw withdrawal threshold is determined using the up-down method.
-
Drug Administration: Administer VU0364489 (10 mg/kg, i.p.) or vehicle and assess the paw withdrawal threshold at various time points post-injection.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the underlying molecular pathway, the experimental workflow for validation, and the logical framework for interpreting the results.
Comparison with Alternative KCC2 Modulators
While VU0364489 is a KCC2 potentiator, other compounds can modulate KCC2 activity, including inhibitors. A comparison with these alternatives further solidifies the understanding of KCC2's role.
Table 3: Comparison of VU0364489 with a KCC2 Inhibitor (e.g., VU0240551)
| Compound | Mechanism | Effect on EGABA in WT Neurons | Behavioral Effect in WT Animals (Pain Model) |
| VU0364489 | KCC2 Potentiator | Hyperpolarizing Shift | Analgesic |
| VU0240551 | KCC2 Inhibitor | Depolarizing Shift | Pro-nociceptive (increases pain) |
This table highlights the opposing effects of a KCC2 potentiator and an inhibitor, providing further evidence for the specific role of KCC2 in mediating these responses.
Cross-Validation of VU0364289's Effects as an mGluR5 Positive Allosteric Modulator in Diverse Cell Lines
A Comparative Guide for Researchers
VU0364289, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), has emerged as a significant tool in neuroscience research and drug development for central nervous system (CNS) disorders. Its efficacy, however, can be cell-type dependent, a phenomenon known as context-dependent pharmacology. This guide provides a comparative analysis of this compound's effects across different cell lines, offering researchers a comprehensive overview of its performance against other mGluR5 PAMs, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound and Alternative mGluR5 PAMs
The pharmacological effects of this compound and other mGluR5 PAMs, including VU0424465, VU0409551, and CDPPB, have been systematically evaluated in various cellular systems. A key study investigated their ability to induce or potentiate desensitization of mGluR5 signaling in human embryonic kidney 293 (HEK293) cells expressing recombinant mGluR5, as well as in primary murine striatal and cortical neurons. This allows for a direct comparison of their activity in both a standardized recombinant system and more physiologically relevant native neuronal systems.
The data reveals that the intrinsic efficacy and modulatory capacity of these PAMs can vary significantly depending on the cellular context. For instance, while some PAMs induce receptor desensitization on their own in certain cell types, others only enhance the desensitization induced by the orthosteric agonist (S)-3,5-dihydroxyphenylglycine (DHPG).
Table 1: Induction of mGluR5 Desensitization by PAMs Alone
| Compound | HEK293-mGluR5 Cells | Primary Striatal Neurons | Primary Cortical Neurons |
| This compound (VU0360172) | No | Yes | Yes |
| VU0424465 | Yes | Yes | Yes |
| VU0409551 | Yes | Yes | No |
| CDPPB | No | Yes | No |
Table 2: Enhancement of DHPG-Induced mGluR5 Desensitization by PAMs
| Compound | HEK293-mGluR5 Cells | Primary Striatal Neurons | Primary Cortical Neurons |
| This compound (VU0360172) | Yes | Yes | Yes |
| VU0424465 | Yes | Yes | Yes |
| VU0409551 | Yes | Yes | Yes |
| CDPPB | Yes | Yes | No |
These findings underscore the importance of cross-validating the effects of mGluR5 modulators in multiple cell lines to understand their potential in vivo activity fully. The differential pharmacology observed suggests that the cellular environment, including the expression levels of the receptor and associated signaling proteins, can significantly influence the functional outcome of PAM binding.
Experimental Protocols
The following is a detailed methodology for a key experiment used to characterize the effects of this compound and other mGluR5 PAMs: the intracellular calcium mobilization assay.
Intracellular Calcium Mobilization Assay
This assay measures the potentiation of the mGluR5 receptor by detecting changes in intracellular calcium levels upon agonist and PAM application.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing rat mGluR5 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For primary neuronal cultures, dissect striatal or cortical tissue from embryonic day 18 rat pups and dissociate the cells. Plate the neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Plate cells in 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
2. Fluorescent Dye Loading:
-
On the day of the experiment, remove the culture medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the assay buffer containing the dye for 1 hour at 37°C in the dark.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
Utilize a fluorescent imaging plate reader (e.g., FLIPR or FlexStation) to measure intracellular calcium changes.
-
Establish a baseline fluorescence reading for each well.
-
Add the PAMs at various concentrations and incubate for a specified period (e.g., 2-5 minutes).
-
Subsequently, add a sub-maximal concentration (EC20) of the orthosteric agonist glutamate or DHPG.
4. Data Acquisition and Analysis:
-
Monitor the fluorescence intensity before and after the addition of the compounds in real-time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Calculate the potentiation by expressing the response in the presence of the PAM as a percentage of the response to the agonist alone.
-
Determine the EC50 values for the PAMs by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Signaling Pathways and Workflows
To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.
Caption: mGluR5 Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
A Comparative Analysis of VU0364289 and CDPPB in Preclinical Models of Cognitive Function
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two prominent mGluR5 positive allosteric modulators (PAMs), VU0364289 and CDPPB, focusing on their performance in key cognitive function assays. This report synthesizes available preclinical data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for cognitive enhancement research.
Both this compound and 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) are potent, selective, and brain-penetrant positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] By binding to an allosteric site on the mGluR5 receptor, these molecules enhance the receptor's response to the endogenous ligand, glutamate. This modulation of the glutamatergic system, particularly through the potentiation of N-methyl-D-aspartate (NMDA) receptor function, is a key mechanism being explored for treating cognitive deficits associated with various neurological and psychiatric disorders, including schizophrenia.[2]
Performance in Cognitive Function Assays
While direct head-to-head comparative studies are limited, the available preclinical data for CDPPB demonstrates its efficacy in rodent models of cognitive function. Information regarding the specific cognitive-enhancing effects of this compound in similar assays is less prevalent in the public domain, with much of the research highlighting its antipsychotic-like activity.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess recognition memory in rodents. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
CDPPB in the Novel Object Recognition Test:
Studies have shown that CDPPB can improve recognition memory in the NOR test. For instance, in a study using Wistar Hannover rats, CDPPB administered 30 minutes prior to the acquisition trial demonstrated a dose-dependent effect on recognition memory. Lower doses of CDPPB were found to improve recognition, while higher doses had no significant effect, indicating an inverted-U-shaped dose-response curve.[2] This pro-cognitive effect was observed in both unimpaired animals and in a model of cognitive deficit induced by the NMDA receptor antagonist MK-801.[2]
| Compound | Species | Model | Assay | Doses Administered | Key Findings | Reference |
| CDPPB | Rat (Wistar Hannover) | Unimpaired | Novel Object Recognition | 0, 10, 30 mg/kg | Inverted-U dose response; 10 mg/kg improved recognition memory. | [2] |
| CDPPB | Rat (Wistar Hannover) | MK-801-induced deficit | Novel Object Recognition | 0, 3, 10, 30 mg/kg | Inverted-U dose response; lower doses improved recognition memory. | [2] |
Morris Water Maze (MWM) Test
The MWM test is a classic behavioral task used to assess spatial learning and memory in rodents. The test requires the animal to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation.
CDPPB in the Morris Water Maze Test:
While specific quantitative data from Morris Water Maze studies with CDPPB are not detailed in the immediate search results, the literature consistently refers to the pro-cognitive effects of mGluR5 PAMs, including CDPPB, in spatial learning tasks like the MWM. These compounds are reported to enhance performance in such assays, suggesting an improvement in spatial memory.
Mechanism of Action: mGluR5 Signaling Pathway
Both this compound and CDPPB exert their effects by positively modulating the mGluR5 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a cascade of intracellular signaling events.
Activation of mGluR5 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately modulate the activity of various downstream targets, including the NMDA receptor, leading to enhanced synaptic plasticity, which is a cellular basis for learning and memory.
References
Replicating Published Findings on VU0364289: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating metabotropic glutamate (B1630785) receptor 5 (mGlu5) positive allosteric modulators (PAMs), this guide provides a comparative analysis of the published findings on VU0364289. It aims to facilitate the replication of key experiments by presenting quantitative data from seminal studies and detailing the associated methodologies.
This compound is a potent, selective, and brain-penetrant mGlu5 PAM that has demonstrated efficacy in preclinical models of neurological and psychiatric disorders.[1] Unlike earlier mGlu5 PAMs that often exhibited agonist activity or off-target effects, this compound is characterized as a "pure" PAM, meaning it enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor on its own.[2] This property is thought to contribute to a more favorable side effect profile.
This guide will compare this compound with other notable mGlu5 PAMs, focusing on their in vitro potency, in vivo efficacy, and mechanism of action.
In Vitro Potency and Selectivity
The in vitro potency of this compound has been characterized in various cell-based assays measuring mGlu5-mediated responses, such as intracellular calcium mobilization. A key parameter for evaluating PAMs is the half-maximal effective concentration (EC50), which represents the concentration of the compound that produces 50% of the maximal response.
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound | Calcium Mobilization | Rat Cortical Astrocytes | ~39 | Vanderbilt University |
| CDPPB | Calcium Mobilization | HEK293 expressing human mGlu5 | ~280 | Multiple Publications |
| VU-29 | Calcium Mobilization | HEK293 expressing human mGlu5 | ~1,800 | Multiple Publications |
| CPPHA | Calcium Mobilization | CHO expressing human mGlu5 | ~5,600 | Multiple Publications |
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for assessing the potency of mGlu5 PAMs. Specific details may vary between laboratories.
1. Cell Culture and Plating:
- HEK293 or CHO cells stably expressing recombinant human or rat mGlu5 are cultured under standard conditions.
- Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
2. Fluorescent Dye Loading:
- The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
3. Compound Addition and Signal Detection:
- After dye loading, the plate is washed to remove excess dye.
- A sub-maximal concentration of glutamate (e.g., EC20) is added to the wells, followed immediately by varying concentrations of the test compound (e.g., this compound).
- Changes in intracellular calcium are monitored using a fluorescence plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths.
4. Data Analysis:
- The increase in fluorescence intensity is plotted against the log concentration of the test compound.
- The EC50 value is determined by fitting the data to a four-parameter logistic equation.
In Vivo Efficacy
The antipsychotic-like and pro-cognitive effects of this compound have been evaluated in rodent models. A common assay to assess antipsychotic potential is the reversal of hyperlocomotion induced by psychostimulants like amphetamine or phencyclidine (PCP).
| Compound | Animal Model | Behavioral Assay | Dose (mg/kg, i.p.) | Effect | Reference |
| This compound | Rat | Amphetamine-induced hyperlocomotion | 10, 30 | Significant reversal | Vanderbilt University |
| MPPA | Rat | Amphetamine-induced hyperlocomotion | 30 | Significant reversal | [1] |
| VU0409551 | Rat | Amphetamine-induced hyperlocomotion | 10, 30 | Robust reversal | [2] |
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats
This protocol describes a standard procedure for evaluating the potential antipsychotic activity of a test compound.
1. Animals:
- Male Sprague-Dawley or Wistar rats are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
2. Habituation:
- Prior to testing, rats are habituated to the open-field arenas for a set period (e.g., 60 minutes) for at least two consecutive days.
3. Drug Administration:
- On the test day, animals are pre-treated with either vehicle or the test compound (e.g., this compound) via intraperitoneal (i.p.) injection.
- After a specified pre-treatment time (e.g., 30 minutes), animals receive an injection of d-amphetamine (e.g., 1.5 mg/kg, i.p.).
4. Behavioral Recording:
- Immediately following the amphetamine injection, locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 90 minutes) using an automated activity monitoring system with infrared beams.
5. Data Analysis:
- Locomotor activity data is typically binned into time intervals (e.g., 5 minutes).
- The total distance traveled over the entire session is analyzed using statistical methods such as one-way or two-way ANOVA followed by post-hoc tests to compare treatment groups.
Mechanism of Action: Differentiating Allosteric Sites
A key finding in the study of mGlu5 PAMs is the existence of multiple allosteric binding sites on the receptor. While many early PAMs, such as MPEP, bind to a common site, this compound and related compounds are believed to act at a distinct site.[3] This is supported by radioligand binding assays and functional assays demonstrating a lack of competition with ligands that bind to the MPEP site.
This stimulus bias, where a modulator can differentially affect downstream signaling pathways, may have significant therapeutic implications, potentially allowing for the development of drugs with more specific effects and fewer side effects.[2][3] For instance, some mGlu5 PAMs potentiate N-methyl-D-aspartate (NMDA) receptor function, while others, like VU0409551, do not, yet still show in vivo efficacy.[2]
Signaling Pathway of mGlu5 and its Modulation
Caption: Simplified signaling pathway of the mGlu5 receptor and its positive allosteric modulation.
Experimental Workflow for In Vivo Behavioral Assay
Caption: A typical experimental workflow for an amphetamine-induced hyperlocomotion study.
By providing this comparative data and detailed experimental context, this guide serves as a valuable resource for researchers seeking to build upon the published findings of this compound and advance the field of mGlu5 modulation for the treatment of central nervous system disorders.
References
- 1. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel metabotropic glutamate receptor 5 positive allosteric modulator acts at a unique site and confers stimulus bias to mGlu5 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of VU0364289 for mGlu5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of the mGlu5 negative allosteric modulator (NAM) VU0364289 against other commonly used mGlu5 NAMs, namely 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP). The following sections present quantitative data on their selectivity profiles, detailed experimental protocols for key assays, and a visualization of the relevant signaling pathway to aid in the objective assessment of these compounds for research and drug development purposes.
Comparative Selectivity Profile of mGlu5 Negative Allosteric Modulators
The following table summarizes the inhibitory potency (IC50) of this compound, MPEP, and MTEP at the mGlu5 receptor and other relevant receptors to provide a clear comparison of their selectivity.
| Compound | mGlu5 IC50 (nM) | Other mGlu Receptors | Off-Target Activity | Reference(s) |
| This compound | ~197 (EC50 as a PAM) | Inactive at mGlu3 (>30 µM) | Clean in a Ricerca ancillary pharmacology panel | [1] |
| MPEP | 36 | No appreciable activity at mGlu1b, mGlu2, mGlu3, mGlu4a, mGlu6, mGlu7b, mGlu8a | Non-competitive NMDA receptor antagonist (IC50 ≈ 18 µM) | [2][3][4] |
| MTEP | Low nM range | Highly selective for mGlu5 over mGlu1; no effect on other mGlu subtypes | Fewer off-target effects than MPEP; minimal inhibition of NMDA receptors | [3][5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and replication of specificity data.
1. Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca2+]i) triggered by an mGlu5 agonist.
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human mGlu5 receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
The day before the assay, seed the cells into 96-well or 384-well black-walled, clear-bottom plates at a density of 40,000 to 80,000 cells per well.[6]
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.[6]
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM, a calcium-sensitive fluorescent dye. A typical concentration is 2-5 µM Fluo-4 AM in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. The buffer may also contain an anion-transport inhibitor like probenecid (B1678239) (e.g., 2.5 mM) to prevent dye leakage.[3]
-
Remove the cell culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.[6]
-
Incubate the plate for 60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark to allow for de-esterification of the dye.[6]
-
-
Compound Addition and Fluorescence Reading:
-
Prepare serial dilutions of the test compounds (this compound, MPEP, MTEP) in the assay buffer.
-
Add the test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Add an mGlu5 agonist, such as glutamate (B1630785) or quisqualate, at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation and emission wavelengths appropriate for Fluo-4 (e.g., 490 nm excitation and 525 nm emission).[6]
-
-
Data Analysis:
-
The inhibitory effect of the NAMs is determined by the reduction in the agonist-induced fluorescence signal.
-
Calculate the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
-
2. Inositol (B14025) Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the mGlu5 signaling cascade, providing a measure of Gq protein coupling. The Cisbio IP-One HTRF assay is a common method.[7]
-
Cell Culture and Plating:
-
Use HEK293 cells stably expressing the human mGlu5 receptor.
-
Plate the cells in a 96-well or 384-well white plate and culture overnight.
-
-
Assay Procedure:
-
Remove the culture medium and add a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.[7]
-
Add the test compounds (NAMs) at various concentrations to the wells and pre-incubate.
-
Add an mGlu5 agonist to stimulate the receptor.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.[8]
-
-
HTRF Detection:
-
Lyse the cells and add the HTRF detection reagents: an IP1-d2 acceptor and an anti-IP1-cryptate donor.[7]
-
Incubate at room temperature for 60 minutes to allow the detection reagents to bind.[8]
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).[9]
-
-
Data Analysis:
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Calculate the IC50 values for the NAMs based on the inhibition of the agonist-induced IP1 accumulation.
-
Visualization of the mGlu5 Signaling Pathway
The following diagrams illustrate the canonical mGlu5 signaling pathway and the experimental workflow for assessing NAM specificity.
Caption: Canonical mGlu5 receptor signaling cascade.
Caption: Workflow for assessing mGlu5 NAM specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hellobio.com [hellobio.com]
- 4. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
The Allosteric Advantage: VU0364289 Outshines Orthosteric Agonists in mGluR5 Activation
For researchers in neuroscience and drug development, the quest for selective and effective receptor modulators is paramount. A compelling case for the superiority of allosteric agonists over their orthosteric counterparts is exemplified by VU0364289, a potent and selective ago-positive allosteric modulator (ago-PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This guide provides a comprehensive comparison of this compound with traditional orthosteric agonists, supported by quantitative data, detailed experimental protocols, and pathway visualizations to inform future research and development.
Unveiling the Superiority of Allosteric Modulation
Orthosteric agonists, such as the endogenous ligand glutamate and synthetic compounds like (S)-3,5-dihydroxyphenylglycine (DHPG) and (RS)-2-chloro-5-hydroxyphenylglycine (CHPG), bind to the same highly conserved site on mGluR5 as glutamate. While effective in activating the receptor, this lack of specificity can lead to off-target effects and a disruption of the natural, spatiotemporal dynamics of glutamate signaling.
In contrast, allosteric modulators like this compound bind to a topographically distinct site on the receptor. This offers several key advantages:
-
Enhanced Subtype Selectivity: Allosteric sites are generally less conserved across receptor subtypes, allowing for the design of highly selective modulators that minimize off-target interactions.
-
Physiological Relevance: Allosteric modulators often have no effect on their own, only potentiating the effect of the endogenous agonist, glutamate. This preserves the physiological pattern of receptor activation.
-
"Saturability" of Effect: The modulatory effect of an allosteric ligand is dependent on the presence of the orthosteric agonist, which can provide a ceiling to its effect and potentially a better safety profile.
-
Biased Signaling: Allosteric modulators can preferentially activate certain downstream signaling pathways over others, a phenomenon known as biased agonism. This opens up the possibility of designing drugs that selectively engage therapeutic pathways while avoiding those that cause adverse effects.
This compound, as an ago-PAM, possesses the unique ability to both directly activate mGluR5 to some degree and to potentiate the response to glutamate. This dual action provides a powerful tool for modulating mGluR5 activity with greater precision than orthosteric agonists alone.
Quantitative Comparison of Agonist Potency and Efficacy
To objectively compare the performance of this compound with orthosteric agonists, we have summarized key quantitative data from in vitro pharmacological assays. The following tables present the half-maximal effective concentration (EC50) and maximum efficacy (Emax) for the induction of two key downstream signaling events: intracellular calcium mobilization and extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation.
Table 1: Potency (EC50) in Inducing mGluR5-Mediated Signaling
| Compound | Intracellular Calcium Mobilization (EC50, µM) | ERK1/2 Phosphorylation (EC50, µM) |
| This compound (as an ago-PAM) | Data not available in searched literature | Data not available in searched literature |
| Glutamate | 2.21 - 61.3[1] | Data not available in searched literature |
| (S)-3,5-DHPG | ~10-50[2][3][4][5][6] | ~10-100[2][7][8][9] |
| (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) | ~60 - 750[10][11][12] | ~2000[13] |
Table 2: Efficacy (Emax) in Inducing mGluR5-Mediated Signaling
| Compound | Intracellular Calcium Mobilization (Emax, % of Glutamate) | ERK1/2 Phosphorylation (Emax, % of Glutamate) |
| This compound (as an ago-PAM) | Data not available in searched literature | Data not available in searched literature |
| (S)-3,5-DHPG | Comparable to Glutamate[4][5] | Comparable to Glutamate[7][9] |
| (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) | Comparable to Glutamate[10] | Comparable to DHPG[13] |
Note: The potency and efficacy of this compound as a direct agonist (ago-PAM activity) were not explicitly found in the searched literature. The primary advantage of this compound lies in its ability to potentiate the effects of orthosteric agonists.
Signaling Pathways and Mechanisms of Action
The differential binding sites of orthosteric and allosteric agonists lead to distinct modes of receptor activation and downstream signaling.
Caption: Distinct binding sites and actions of orthosteric vs. allosteric agonists on mGluR5.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize this compound and orthosteric agonists.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Caption: Workflow for the intracellular calcium mobilization assay.
Detailed Protocol:
-
Cell Culture: HEK293 cells stably expressing human mGluR5 are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded into 96-well black-walled, clear-bottom plates and grown to 80-90% confluency.
-
Dye Loading: The growth medium is removed, and cells are incubated with a loading buffer containing Fluo-4 AM (a calcium-sensitive fluorescent dye) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Washing: After incubation, the loading buffer is removed, and the cells are washed with the assay buffer to remove any extracellular dye.
-
Compound Addition: The plate is then placed in a fluorescence plate reader. Test compounds (this compound or orthosteric agonists) are added to the wells at various concentrations.
-
Fluorescence Measurement: The fluorescence intensity is measured over time to establish a baseline. An EC20 concentration of an orthosteric agonist (like glutamate) is then added to assess the potentiating effect of PAMs. The change in fluorescence upon agonist addition corresponds to the increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is normalized and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the phosphorylation of ERK1/2, a key downstream signaling molecule in the mGluR5 pathway.
Caption: Workflow for the Western blot-based ERK1/2 phosphorylation assay.
Detailed Protocol:
-
Cell Culture and Treatment: Cells expressing mGluR5 are grown to near confluency and then serum-starved for 4-6 hours to reduce basal ERK1/2 phosphorylation. The cells are then treated with various concentrations of this compound or an orthosteric agonist for a specified time (e.g., 5-10 minutes).
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are collected and centrifuged to pellet cellular debris.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a solution like 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The HRP substrate is added to the membrane, which produces a chemiluminescent signal that is captured using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane is stripped of the p-ERK1/2 antibodies and then re-probed with an antibody that recognizes total ERK1/2.
-
Data Analysis: The band intensities for p-ERK1/2 and total ERK1/2 are quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated and plotted against the agonist concentration to determine the EC50 and Emax.
Conclusion: A Clear Advantage for Allosteric Modulation
The evidence strongly suggests that allosteric modulators like this compound offer significant advantages over traditional orthosteric agonists for targeting mGluR5. Their potential for greater subtype selectivity, a more physiologically relevant mode of action, and the ability to induce biased signaling make them highly attractive candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders. While further studies are needed to fully elucidate the in vivo efficacy and safety profile of this compound, the in vitro data clearly highlight the promise of the allosteric approach. This guide provides a foundational understanding for researchers to further explore the potential of this compound and other allosteric modulators in their drug discovery efforts.
References
- 1. Extracellular Signal-Regulated Protein Kinase Activation Is Required for Metabotropic Glutamate Receptor-Dependent Long-Term Depression in Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-EPMC4789665 - Discovery and Preclinical Evaluation of BMS-955829, a Potent Positive Allosteric Modulator of mGluR5. - OmicsDI [omicsdi.org]
- 3. ERK-Directed Phosphorylation of mGlu5 Gates Methamphetamine Reward and Reinforcement in Mouse [mdpi.com]
- 4. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mGluR1/5 subtype-specific calcium signalling and induction of long-term potentiation in rat hippocampal oriens/alveus interneurones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Group I Metabotropic Glutamate Receptors by MAPK/ERK in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular metabotropic glutamate receptor 5 (mGluR5) activates signaling cascades distinct from cell surface counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabotropic glutamate receptor 1-mediated calcium mobilization in the neonatal hippocampal marginal zone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and development of mGlu1 PAMs for the treatment of schizophrenia - American Chemical Society [acs.digitellinc.com]
- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 11. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of Group I Metabotropic Glutamate Receptors by MAPK/ERK in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of VU0364289 and MPEP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic index of two key allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5): the positive allosteric modulator (PAM) VU0364289 and the negative allosteric modulator (NAM) MPEP . The therapeutic index, a critical measure of a drug's safety, is defined as the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A wider therapeutic window indicates a safer pharmacological agent. This document synthesizes available preclinical data to facilitate an objective evaluation of these two compounds.
Executive Summary
Data Presentation: Efficacy vs. Adverse Effects
The following tables summarize the available preclinical dose-response data for MPEP. A corresponding table for this compound cannot be constructed at this time due to a lack of publicly available, specific dose-ranging studies on its adverse effects.
Table 1: Preclinical Dose-Response Data for MPEP (mGluR5 NAM)
| Therapeutic Effect | Animal Model | Effective Dose Range (mg/kg) | Adverse Effect | Animal Model | Dose Range Inducing Adverse Effects (mg/kg) | Citation |
| Anxiolytic-like | Vogel Conflict Test, Conditioned Lick Suppression | 3 - 30 | Reduced Locomotor Activity, Impaired Rotarod Performance | Rodents | 3 - 30 | [1] |
| Antinociceptive | Mouse Formalin Test, Rat Spinal Nerve Ligation | Not specified in detail, but effective within tested ranges | Inhibition of Spontaneous Locomotor Activity | Rats | 30 - 100 | [1] |
Note: One study indicated that MPEP did not disrupt rotarod performance at doses up to 300 mg/kg, highlighting potential variability based on experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of standard protocols used to assess the efficacy and safety of compounds like this compound and MPEP.
Efficacy Models
-
Amphetamine-Induced Hyperlocomotion (Model for Antipsychotic-like Activity): This model is commonly used to screen for antipsychotic potential.[2]
-
Animal Model: Typically male Sprague-Dawley rats or Swiss Webster mice.
-
Procedure: Animals are habituated to an open-field arena. Following habituation, they are administered the test compound (e.g., this compound) or vehicle. After a set pretreatment time, they are challenged with d-amphetamine (typically 1-2.5 mg/kg) to induce hyperlocomotion.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated activity monitors.
-
Endpoint: A significant reduction in amphetamine-induced hyperactivity by the test compound is indicative of antipsychotic-like efficacy.
-
-
Vogel Conflict Test (Model for Anxiolytic-like Activity): This test assesses the anxiolytic potential of a compound by measuring its ability to reduce the suppression of drinking behavior by punishment.
-
Animal Model: Water-deprived rats.
-
Procedure: Rats are placed in a chamber with a drinking spout. After a certain number of licks, a mild electric shock is delivered through the spout, which suppresses drinking. The test compound (e.g., MPEP) or vehicle is administered prior to the test session.
-
Data Collection: The number of shocks received (and thus, punished licks) is recorded.
-
Endpoint: A significant increase in the number of punished licks in the drug-treated group compared to the vehicle group suggests an anxiolytic effect.[1]
-
Safety and Side-Effect Models
-
Rotarod Test (Model for Motor Coordination): This is a standard test to evaluate motor coordination and balance.[3][4]
-
Animal Model: Mice or rats.
-
Procedure: Animals are placed on a rotating rod that can be set at a constant speed or an accelerating speed. The latency to fall from the rod is measured. The test compound or vehicle is administered prior to the test.
-
Data Collection: The time the animal remains on the rod is recorded.
-
Endpoint: A significant decrease in the latency to fall in the drug-treated group compared to the vehicle group indicates motor impairment.
-
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and MPEP on the therapeutic index are rooted in their opposing mechanisms of action at the mGluR5 receptor, which is a Gq-coupled receptor.
References
- 1. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. b-neuro.com [b-neuro.com]
- 3. Influence of task parameters on rotarod performance and sensitivity to ethanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. maze.conductscience.com [maze.conductscience.com]
Safety Operating Guide
Safety and Handling Guidance for VU0364289 Unavailable Due to Lack of Safety Data Sheet
Essential safety, handling, and disposal information for the chemical compound VU0364289 could not be provided as a specific Safety Data Sheet (SDS) is not publicly available through standard search methods.
Researchers, scientists, and drug development professionals are strongly advised to obtain the official Safety Data Sheet for this compound directly from the manufacturer or supplier. This document is the primary and authoritative source for all safety-related information, including the necessary personal protective equipment (PPE), detailed handling protocols, and proper disposal procedures.
In the absence of a specific SDS for this compound, it is not possible to generate the requested procedural guidance, quantitative data tables, or visualizations that accurately reflect the compound's specific hazards and safety requirements.
General Laboratory Safety Best Practices
While awaiting the specific SDS for this compound, all personnel should adhere to general best practices for handling potentially hazardous chemicals in a laboratory setting. This includes, but is not limited to, the use of standard personal protective equipment such as:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemical-resistant gloves
Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood. A comprehensive risk assessment should be performed before any handling of the substance.
Operational and Disposal Plans Require Specific Data
The development of detailed operational and disposal plans is contingent upon the specific physical, chemical, and toxicological properties of this compound, which are found in the SDS. This includes information on:
-
Hazard identification
-
First-aid measures
-
Fire-fighting measures
-
Accidental release measures
-
Handling and storage
-
Exposure controls/personal protection
-
Physical and chemical properties
-
Stability and reactivity
-
Toxicological information
-
Ecological information
-
Disposal considerations
Without this critical information, any provided guidance would be generic and potentially unsafe.
Path Forward
To ensure the safety of all personnel and to maintain compliance with laboratory safety standards, the immediate procurement of the Safety Data Sheet for this compound from the supplier is imperative. Once this document is obtained, a comprehensive and specific safety and logistics plan can be developed.
Below is a generalized workflow for establishing safety protocols upon receipt of an SDS.
Caption: General workflow for developing safety protocols after receiving a chemical's SDS.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
